Exaluren
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1375073-93-0 |
|---|---|
Molecular Formula |
C19H38N4O10 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol |
InChI |
InChI=1S/C19H38N4O10/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24/h4-19,24-29H,3,20-23H2,1-2H3/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-/m0/s1 |
InChI Key |
KJBRSTPUILEBDR-DBMIJKFDSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N |
Canonical SMILES |
CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Exaluren |
Origin of Product |
United States |
Foundational & Exploratory
Exaluren (ELX-02): A Deep Dive into its Mechanism of Action for Nonsense Mutation Read-Through
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Exaluren (also known as ELX-02) is an investigational, synthetic, small-molecule drug candidate engineered to address genetic diseases caused by nonsense mutations. Structurally, it is an aminoglycoside analog designed to have high selectivity for eukaryotic ribosomes.[1][2][3] This selectivity is a key feature, aiming to minimize the off-target effects and toxicities associated with conventional aminoglycosides.[3] this compound is currently under investigation for the treatment of several genetic disorders, including cystic fibrosis, Alport syndrome, and epidermolysis bullosa, where a premature termination codon (PTC) in the mRNA leads to the production of a truncated, non-functional protein.[2]
Core Mechanism of Action: Ribosomal Read-Through of Premature Termination Codons
This compound's primary mechanism of action is the induction of ribosomal read-through at the site of a nonsense mutation. Normally, when a ribosome translating an mRNA molecule encounters a PTC (UAA, UAG, or UGA), it stalls, and release factors are recruited to terminate protein synthesis, leading to the release of a truncated polypeptide.
This compound intervenes in this process by binding to the decoding center (A-site) of the eukaryotic ribosome. This binding alters the conformation of the ribosome, reducing its decoding fidelity. This reduced stringency allows a near-cognate aminoacyl-tRNA to be incorporated at the PTC instead of the recruitment of release factors. Consequently, the ribosome "reads through" the premature stop signal and continues translation, resulting in the synthesis of a full-length, and potentially functional, protein.
In addition to promoting read-through, this compound has been shown to increase the stability of mRNA transcripts containing nonsense mutations. These transcripts are often targeted for degradation by the nonsense-mediated mRNA decay (NMD) surveillance pathway. By promoting ribosomal occupancy on the mRNA, this compound may protect the transcript from the NMD machinery, thereby increasing the pool of available mRNA for translation into full-length protein.
References
- 1. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eloxxpharma.com [eloxxpharma.com]
Exaluren (ELX-02): A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exaluren (ELX-02) is an investigational new drug representing a promising therapeutic strategy for genetic diseases caused by nonsense mutations. As a synthetic, eukaryotic ribosome-selective glycoside, ELX-02 is designed to induce the read-through of premature stop codons, enabling the synthesis of full-length, functional proteins. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental data related to ELX-02. Detailed methodologies for cited clinical and preclinical evaluations are presented to support further research and development in the field of nonsense mutation suppression.
Chemical Structure and Physicochemical Properties
This compound is a novel, non-antibiotic aminoglycoside analog. The drug substance is typically administered as a sulfate salt, which exists as a white to off-white amorphous powder.
Chemical Structure (Free Base):
IUPAC Name: 6'-(R)-Methyl-5-O-(5-amino-5,6-dideoxy-α-L-talofuranosyl)-paromamine
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C19H38N4O10 | [1] |
| Molecular Weight | 482.53 g/mol | [1] |
| CAS Number | 1375073-93-0 | [2] |
| Appearance | White to off-white amorphous powder (as sulfate salt) | [3] |
| Solubility | Soluble in aqueous solutions. | [3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) |
Mechanism of Action: Ribosomal Read-Through of Nonsense Mutations
This compound's therapeutic effect is derived from its ability to interact with the decoding site in the small subunit of the eukaryotic ribosome. This interaction reduces the ribosome's stringency in recognizing near-cognate aminoacyl-transfer RNAs (tRNAs) at the site of a premature termination codon (PTC) or nonsense mutation (e.g., UGA, UAG, UAA). By promoting the insertion of an amino acid at the PTC, ELX-02 enables the ribosome to continue translation, resulting in the production of a full-length protein. This mechanism of "read-through" effectively bypasses the disease-causing nonsense mutation.
Furthermore, ELX-02 has been shown to decrease nonsense-mediated mRNA decay (NMD), a cellular surveillance pathway that degrades mRNAs containing PTCs. By stabilizing the mutant mRNA, ELX-02 increases the available template for protein synthesis, further enhancing the restoration of functional protein. A key advantage of this compound is its selectivity for eukaryotic ribosomes over those in prokaryotes or eukaryotic mitochondria, which is hypothesized to mitigate the off-target toxicities associated with traditional aminoglycoside antibiotics.
Caption: Mechanism of action of this compound (ELX-02).
Pharmacokinetic Properties
Pharmacokinetic studies of this compound have been conducted in healthy volunteers, demonstrating rapid absorption and elimination.
Pharmacokinetic Parameters of this compound (Single Subcutaneous Dose)
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1 hour | |
| Terminal Half-life (t1/2) | ~2 hours (for 0.3 and 1.0 mg/kg doses) | |
| 3 - 4 hours (for 2.5 and 5.0 mg/kg doses) | ||
| 8 hours (for 7.5 mg/kg dose) | ||
| Absolute Bioavailability (Subcutaneous) | 0.98 | |
| Plasma Protein Binding (Human) | Up to 11% | |
| Metabolism | Not metabolized | |
| Primary Route of Excretion | Renal (excreted unchanged in urine) | |
| Tissue Distribution | Highest concentrations in kidney and spleen |
Experimental Protocols
Phase 2 Clinical Trial in Cystic Fibrosis Patients (NCT04126473 & NCT04135495)
Objective: To evaluate the safety, tolerability, and biological activity of ELX-02 in cystic fibrosis patients with at least one G542X nonsense mutation.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, intra-patient dose-escalation study.
-
Patient Population: Up to 16 cystic fibrosis patients with a G542X mutation on one or both alleles.
-
Dosing Regimen:
-
Dose 1: 0.3 mg/kg administered subcutaneously once daily for 7 days.
-
Dose 2: 0.75 mg/kg administered subcutaneously once daily for 7 days.
-
Dose 3: 1.5 mg/kg administered subcutaneously once daily for 7 days.
-
Dose 4: Up to 3.0 mg/kg administered subcutaneously once daily for 14 days.
-
-
Outcome Measures: Safety and tolerability were the primary endpoints. Biological activity was assessed through changes in sweat chloride concentration and percent predicted forced expiratory volume in one second (ppFEV1).
Caption: Workflow for the Phase 2 dose-escalation clinical trial of ELX-02.
In Vitro Cytotoxicity Assay
Objective: To determine the potential of this compound to cause cell damage or death in vitro.
General Methodology (adapted from standard protocols):
-
Cell Preparation:
-
Culture a suitable human cell line (e.g., HK-2, human kidney proximal tubule cells) in appropriate media and conditions.
-
Harvest and count the cells.
-
Prepare a cell suspension in the assay medium at a predetermined concentration.
-
Seed the cell suspension into a 96-well plate and incubate to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound sulfate in the assay medium.
-
Add the this compound dilutions to the designated wells. Include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.
-
Incubate the plate for a specified duration (e.g., 24, 48, 72 hours).
-
-
Cell Viability Measurement:
-
Select an appropriate method to assess cell viability, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Dye Exclusion Assay: Uses dyes that can only penetrate cells with compromised membranes (e.g., Trypan Blue, Propidium Iodide).
-
-
Following the manufacturer's protocol for the chosen assay, measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Correct for background by subtracting the readings from wells with medium only.
-
Calculate the percentage of cytotoxicity or cell viability relative to the negative control.
-
Results Summary: In a cytotoxicity assay using wildtype human proximal tubule cells (HK-2), this compound sulfate at concentrations up to 400 μg/mL showed no toxic effect at 0, 24, 48, and 72 hours of exposure.
Conclusion
This compound (ELX-02) is a rationally designed molecule that selectively targets eukaryotic ribosomes to promote the read-through of nonsense mutations. Its favorable pharmacokinetic profile and demonstrated lack of significant cytotoxicity in preclinical studies support its ongoing clinical development. The data gathered from in vitro, in vivo, and clinical studies indicate the potential of ELX-02 as a therapeutic agent for a range of genetic disorders caused by nonsense mutations, including cystic fibrosis. Further research is warranted to fully elucidate its efficacy and long-term safety in patient populations.
References
In Vitro Efficacy of Exaluren in Nonsense Mutation Read-Through: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies investigating the efficacy of Exaluren (ELX-02) in promoting the read-through of nonsense mutations. This compound, a synthetic eukaryotic ribosome-selective glycoside, is an investigational drug designed to enable the ribosome to read through premature termination codons (PTCs), leading to the production of a full-length, functional protein. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying mechanisms and workflows.
Quantitative Data Summary
The in vitro efficacy of this compound has been evaluated across various models, including cell lines with specific nonsense mutations and patient-derived organoids. The data consistently demonstrates a dose-dependent increase in the production of full-length, functional proteins.
| Model System | Nonsense Mutation | Read-Through Agent(s) | Key Quantitative Outcomes | Reference(s) |
| Fischer Rat Thyroid (FRT) Cells | G550X-CFTR | This compound (ELX-02) and CFTR correctors | Restoration of CFTR function to 20-40% of wild-type levels. | [1] |
| 16HBEge Human Bronchial Epithelial Cells | R1162X-CFTR | This compound (ELX-02) in combination with CC-90009 | Achieved 20% of wild-type CFTR protein expression levels. | [2] |
| 16HBE Cells | G542X-CFTR | This compound (ELX-02) in combination with SRI-41765 | Restored approximately 6.3% of wild-type CFTR function. | [2] |
| Primary RDEB Keratinocytes/Fibroblasts and JEB Keratinocytes | Various nonsense mutations in COL7A1 and LAMB3 | This compound (ELX-02) | Dose-dependent production of C7 or laminin β3, surpassing results with gentamicin. | [3] |
| DMS-114 Cells | TP53 nonsense mutation | This compound (ELX-02) | Significant read-through of the premature stop codon, leading to increased p53 protein expression and mRNA content. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to assess the read-through efficacy of this compound.
Dual-Luciferase Reporter Assay for Quantifying Read-Through Efficiency
This assay is a widely used method to quantify the efficiency of nonsense suppression in a high-throughput manner. It utilizes a vector containing two luciferase reporter genes, typically Renilla and firefly luciferase, separated by a linker containing a premature termination codon.
a. Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of transfection.
-
Transfect the cells with the dual-luciferase reporter plasmid containing the nonsense mutation of interest using a suitable transfection reagent.
-
Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO2).
b. Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the stock solution to the desired final concentrations in cell culture medium.
-
Replace the medium in the transfected wells with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for an additional 24-48 hours.
c. Luciferase Activity Measurement:
-
Wash the cells once with 1x Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 1x Passive Lysis Buffer and incubating for 15 minutes at room temperature with gentle shaking.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Measure firefly luciferase activity by injecting the firefly luciferase substrate and measuring luminescence using a luminometer.
-
Subsequently, inject the Renilla luciferase substrate (which also quenches the firefly signal) and measure the Renilla luminescence.
d. Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Express the read-through efficiency as a percentage of the normalized luciferase activity in the treated wells compared to a control construct where the nonsense codon is replaced with a sense codon.
Western Blot Analysis for Full-Length Protein Detection
Western blotting is employed to visualize and quantify the production of full-length protein following treatment with this compound. This protocol is specifically tailored for the detection of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
a. Cell Lysis and Protein Quantification:
-
Culture cells (e.g., 16HBEge cells with a CFTR nonsense mutation) and treat with this compound as described above.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and heat at 37°C for 30-45 minutes (avoid boiling for CFTR).
-
Separate the proteins on a 6-8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., mouse monoclonal antibody MM13-4) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
d. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. The mature, complex-glycosylated form (Band C) of CFTR is indicative of functional protein that has trafficked through the Golgi apparatus.
Visualizations
The following diagrams illustrate the key processes involved in this compound's mechanism of action and the typical workflow for in vitro efficacy studies.
Caption: this compound's mechanism of action.
Caption: In vitro experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Avoidance of reporter assay distortions from fused dual reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Ataluren treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Exaluren (ELX-02): A Novel Therapeutic Approach for Genetic Disorders Caused by Nonsense Mutations
Introduction
Exaluren, also known as ELX-02, is an investigational small molecule drug representing a promising therapeutic strategy for a range of genetic disorders.[1][2] Developed by Eloxx Pharmaceuticals, this compound is a synthetic, eukaryotic ribosome-selective glycoside designed to address diseases caused by nonsense mutations.[3][4] These mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the production of a truncated, non-functional protein. This compound's mechanism of action allows the ribosome to read through these PTCs, enabling the synthesis of a full-length, functional protein. This whitepaper provides a technical overview of this compound, its mechanism, potential therapeutic applications, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound is a synthetic aminoglycoside that selectively modulates the function of the eukaryotic ribosome.[3] In the cellular process of protein synthesis (translation), ribosomes move along an mRNA transcript, reading its codons and assembling the corresponding amino acids into a polypeptide chain. A nonsense mutation creates a stop codon (e.g., UGA, UAG, UAA) in the middle of the coding sequence. When the ribosome encounters this PTC, it prematurely terminates translation, leading to the release of a truncated protein.
This compound binds to a specific site on the ribosomal RNA, inducing a conformational change that reduces the fidelity of codon recognition. This change allows a near-cognate aminoacyl-tRNA to be inserted at the site of the PTC, enabling the ribosome to continue translation and produce a full-length protein. By restoring the production of functional proteins, this compound has the potential to treat the underlying cause of numerous genetic diseases.
Mechanism of this compound-mediated PTC read-through.
Potential Therapeutic Applications
This compound is being investigated for a variety of genetic disorders where a nonsense mutation is the underlying cause of the disease. The drug has been granted Fast Track and Orphan Drug designations for several conditions, highlighting its potential to address unmet medical needs in rare diseases.
| Therapeutic Area | Disease | Gene(s) with Nonsense Mutations |
| Nephrology | Alport Syndrome | COL4A3, COL4A4, COL4A5 |
| Pulmonology | Cystic Fibrosis | CFTR |
| Metabolic Disorders | Cystinosis | CTNS |
| Dermatology | Recessive Dystrophic Epidermolysis Bullosa (RDEB) | COL7A1 |
| Dermatology | Junctional Epidermolysis Bullosa (JEB) | LAMA3, LAMB3, LAMC2 |
Clinical Development Status
This compound is currently in Phase 2 of clinical development for several indications. Clinical trials are actively evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in patient populations.
| Clinical Trial ID | Phase | Indication | Status |
| NCT05448755 | Phase 2 | Alport Syndrome with COL4A5 and COL4A3/4 Nonsense Mutations | Unknown |
| NCT04135495 | Phase 2 | Cystic Fibrosis with at least one G542X Allele | Completed |
| NCT04126473 | Phase 2 | Cystic Fibrosis | Completed |
Experimental Protocols
1. Western Blotting for Full-Length Protein Restoration
This protocol is designed to detect the presence and quantity of full-length protein in cells treated with this compound.
-
Cell Culture and Treatment: Patient-derived cells harboring a specific nonsense mutation are cultured under standard conditions. Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 48-72 hours).
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to prevent protein degradation. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the full-length protein is quantified to determine the extent of read-through.
Experimental workflow for Western Blot analysis.
2. In Vitro Read-Through Assay
This assay provides a quantitative measure of this compound's ability to promote read-through of a specific PTC in a cell-free system.
-
Plasmid Construction: A reporter plasmid is constructed containing a reporter gene (e.g., luciferase) with a specific nonsense mutation inserted upstream of the coding sequence.
-
In Vitro Transcription/Translation: The plasmid is used in a coupled in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of varying concentrations of this compound.
-
Reporter Gene Assay: The activity of the reporter protein (e.g., luciferase activity) is measured using a luminometer. The luminescence signal is directly proportional to the amount of full-length reporter protein synthesized, thus indicating the efficiency of read-through.
-
Data Analysis: Read-through efficiency is calculated as the ratio of reporter activity in the presence of this compound to the activity of a control construct without the PTC.
Conclusion
This compound (ELX-02) represents a promising therapeutic agent with the potential to treat a wide range of genetic disorders caused by nonsense mutations. Its mechanism of action, which involves promoting the read-through of premature termination codons, targets the fundamental cause of these diseases. Ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in various patient populations. The continued development of this and similar compounds offers hope for patients with limited or no treatment options.
References
Preclinical Safety and Toxicology of Exaluren: A Technical Guide
Executive Summary
This document provides a comprehensive overview of the preclinical safety and toxicology profile of Exaluren, a novel therapeutic agent. The studies outlined herein were conducted to characterize the potential adverse effects of this compound prior to first-in-human studies and to establish a safe starting dose for clinical trials. All studies were performed in compliance with Good Laboratory Practice (GLP) regulations. The collective data from these in vitro and in vivo evaluations indicate a manageable safety profile for this compound under the tested conditions.
Acute Toxicity
Acute toxicity studies are designed to assess the potential harmful effects of a substance after a single exposure or a short series of exposures. These studies are crucial for identifying the intrinsic toxicity of a compound and for determining the median lethal dose (LD50).
Experimental Protocol: Single-Dose Oral Toxicity in Rodents
-
Test System: Sprague-Dawley rats (10/sex/group).
-
Vehicle: 0.5% methylcellulose in sterile water.
-
Dose Levels: 0 (vehicle), 500, 1000, and 2000 mg/kg.
-
Administration: Single oral gavage.
-
Observation Period: 14 days.
-
Endpoints: Clinical signs, body weight, mortality, and gross necropsy at termination.
Data Summary: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |
| Rat (Male) | Oral | >2000 | Not Applicable |
| Rat (Female) | Oral | >2000 | Not Applicable |
| Mouse (Male) | Intravenous | 750 | 680-820 |
| Mouse (Female) | Intravenous | 720 | 650-790 |
Experimental Workflow: Acute Toxicity Study
Figure 1: Workflow for a typical acute toxicity study.
Repeated-Dose Toxicity
Repeated-dose toxicity studies are performed to characterize the adverse effects of a substance following prolonged exposure. These studies are essential for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is critical for setting the initial dose in human clinical trials.
Experimental Protocol: 28-Day Oral Toxicity in Rodents
-
Test System: Wistar rats (15/sex/group).
-
Vehicle: 0.5% carboxymethylcellulose.
-
Dose Levels: 0 (vehicle), 10, 50, and 250 mg/kg/day.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Recovery Group: A subset of animals from the high-dose and control groups were observed for an additional 14 days without treatment to assess the reversibility of any findings.
-
Endpoints: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
Data Summary: Repeated-Dose Toxicity of this compound
| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs of Toxicity |
| Rat | 28-Day | Oral | 50 | Liver, Kidney |
| Dog | 28-Day | Oral | 25 | Gastrointestinal Tract |
| Rat | 90-Day | Oral | 30 | Liver, Hematopoietic System |
Genotoxicity
Genotoxicity assays are conducted to assess the potential of a compound to cause genetic damage. A standard battery of tests is typically performed to evaluate different aspects of genotoxicity.
Experimental Protocols
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).
-
Concentrations: 5 to 5000 µ g/plate .
-
Metabolic Activation: With and without rat liver S9 fraction.
-
-
In Vitro Chromosomal Aberration Test:
-
Test System: Human peripheral blood lymphocytes.
-
Concentrations: 10 to 1000 µg/mL.
-
Metabolic Activation: With and without rat liver S9 fraction.
-
-
In Vivo Micronucleus Test:
-
Test System: Bone marrow of C57BL/6 mice.
-
Dose Levels: 0, 250, 500, and 1000 mg/kg.
-
Administration: Single intraperitoneal injection.
-
Data Summary: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium, E. coli | With and Without S9 | Negative |
| Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Negative |
| Micronucleus Test | Mouse Bone Marrow | In Vivo | Negative |
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential adverse effects of a substance on vital physiological functions.
Experimental Protocol: hERG Assay
-
Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Method: Patch-clamp electrophysiology.
-
Concentrations: 0.1, 1, 10, and 100 µM.
-
Positive Control: Astemizole.
Hypothetical Signaling Pathway: Potential Off-Target Effect
Figure 2: Potential off-target antagonism of a GPCR signaling pathway by this compound.
Conclusion
The preclinical safety evaluation of this compound, encompassing acute and repeated-dose toxicity, genotoxicity, and safety pharmacology studies, has been completed. The data indicate that this compound has a low order of acute toxicity and is non-genotoxic. The NOAELs established in repeated-dose studies in two species provide a solid basis for the calculation of a safe starting dose in humans. The identified target organs of toxicity will be closely monitored in upcoming clinical trials. Overall, the preclinical safety profile of this compound supports its continued development as a potential therapeutic agent.
Methodological & Application
Application Note: Preparation of Exaluren Stock Solutions for In Vitro Studies
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Exaluren, a potent and selective inhibitor of Kinase X. The procedures outlined below are intended for researchers, scientists, and drug development professionals utilizing this compound in cell-based assays and other in vitro experimental systems. Adherence to these guidelines will ensure solution stability, concentration accuracy, and experimental reproducibility.
Introduction to this compound
This compound is a novel, ATP-competitive small molecule inhibitor of Kinase X, a critical enzyme in the Pro-Survival Signaling Pathway. Dysregulation of this pathway has been implicated in various proliferative diseases. By selectively inhibiting Kinase X, this compound serves as a valuable tool for investigating cellular signaling and as a potential therapeutic agent. Due to its hydrophobic nature, careful preparation is required to achieve complete solubilization and prevent precipitation in aqueous experimental media.
Physicochemical and Handling Properties
All quantitative data for this compound are summarized in the table below. This information is critical for accurate stock solution preparation and subsequent dilutions.
Table 1: Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | Use this value for all molarity calculations. |
| Appearance | White to off-white crystalline solid | |
| Purity (HPLC) | >99.5% | |
| Solubility (25 °C) | DMSO: ≥ 50 mg/mL (≥ 111 mM) | DMSO is the recommended solvent for primary stock solutions. |
| Ethanol: ~5 mg/mL | Not recommended for high-concentration stocks. | |
| PBS (pH 7.4): < 0.1 mg/mL | Practically insoluble in aqueous buffers. | |
| Recommended Stock Conc. | 10 mM in 100% DMSO | Provides a convenient concentration for serial dilutions. |
| Storage Conditions | Solid: -20°C, desiccated, protected from light | Store solid compound in a tightly sealed container. |
| Stock Solution: -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for ≥ 6 months. |
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, amber microcentrifuge tubes (1.5 mL) or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
-
Pre-weigh Vial: Tare a sterile, amber 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Weigh this compound: Carefully weigh out 4.51 mg of this compound solid directly into the tared tube.
-
Calculation: 450.5 g/mol × 0.010 mol/L × 0.001 L = 0.004505 g = 4.51 mg
-
-
Add Solvent: Add 1.0 mL of anhydrous, research-grade DMSO to the tube containing the this compound powder.
-
Dissolve Compound: Tightly cap the tube and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot for Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes. This is critical to minimize waste and prevent degradation from repeated freeze-thaw cycles.
-
Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions
For cell-based experiments, the DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): For creating a wide range of concentrations, it may be convenient to first prepare an intermediate dilution (e.g., 1 mM) in complete cell culture medium.
-
Final Dilution: Directly add the required volume of the 10 mM stock solution to pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution:
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of medium.
-
(V1)(10,000 µM) = (10,000 µL)(10 µM) → V1 = 10 µL
-
-
Mix Thoroughly: Immediately vortex or invert the tube of the working solution gently to ensure homogeneity before adding it to your experimental setup. Use the diluted solution promptly.
Diagrams and Workflows
The following diagrams illustrate the Pro-Survival Signaling Pathway inhibited by this compound and the experimental workflow for stock solution preparation.
Caption: The Pro-Survival Pathway inhibited by this compound.
Caption: Workflow for preparing a 10 mM this compound stock solution.
Safety and Handling
This compound is intended for research use only. The toxicological properties have not been fully investigated. Standard laboratory safety precautions should be followed. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound and its solutions. Work in a well-ventilated area or a chemical fume hood.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes. The data, protocols, and pathways described herein serve as a template. Researchers must consult the specific product datasheet for any real-world compound and validate all protocols accordingly.
Application Note: Restoration of Full-Length Functional Proteins Using Exaluren
Audience: Researchers, scientists, and drug development professionals.
Introduction
A significant number of genetic diseases are caused by nonsense mutations, which introduce a premature termination codon (PTC) into the messenger RNA (mRNA) sequence.[1] This leads to the production of a truncated, non-functional protein. Furthermore, the cell's surveillance machinery often degrades the faulty mRNA through a process called nonsense-mediated mRNA decay (NMD), further reducing the potential for even truncated protein expression.[1][2]
Exaluren (also known as ELX-02) is a novel, synthetic aminoglycoside analog designed to overcome the effects of nonsense mutations.[3][4] It acts as a translational read-through inducing drug (TRID), enabling the ribosome to bypass the PTC and synthesize a full-length, functional protein. This application note provides an overview of this compound's mechanism, a summary of its efficacy in various disease models, and detailed protocols for its application in a research setting.
Mechanism of Action
This compound is designed to selectively interact with the decoding site of the eukaryotic ribosome. When a ribosome translating an mRNA encounters a PTC, it typically stalls, leading to the recruitment of release factors and termination of translation. This compound's binding to the ribosome facilitates the recruitment of a near-cognate aminoacyl-tRNA to the PTC. This allows for the insertion of an amino acid at the site of the nonsense mutation, enabling the ribosome to continue translation to the normal stop codon, thereby producing a full-length protein. Additionally, by promoting the translation of PTC-containing transcripts, this compound can rescue these mRNAs from degradation by the NMD pathway, increasing the pool of available templates for protein synthesis.
Applications in Disease Models
This compound has demonstrated potential in a variety of preclinical and clinical models for genetic diseases caused by nonsense mutations. It is being evaluated for conditions including Alport syndrome, Cystic Fibrosis (CF), Recessive Dystrophic Epidermolysis Bullosa (RDEB), and Junctional Epidermolysis Bullosa (JEB).
Quantitative Data Summary
The following table summarizes the quantitative results from studies evaluating the efficacy of this compound in restoring protein function.
| Disease/Model | Specific Mutation(s) | Key Outcome Measure | Result | Citation(s) |
| Cystic Fibrosis (CF) | G542X | CFTR Function Restoration (in combination with SRI-41765) | Restored ~6.3% of wild-type CFTR function in 16HBE cells. | |
| Cystic Fibrosis (CF) | W1282X | CFTR mRNA levels in organoids | Significantly increased CFTR mRNA levels. | |
| Alport Syndrome (NMAS) | Not specified | Collagen α4 (IV) Immunostaining | 34% increase in collagen α4 (IV) immunostaining intensity post-treatment in one patient. | |
| Alport Syndrome (NMAS) | Not specified | Collagen α4/α5 (IV) Peptide Levels | >6-fold increase in collagen α4 and detectable collagen α5 post-treatment in one patient. | |
| Epidermolysis Bullosa (RDEB & JEB) | Not specified | C7 and Laminin 332 Production | Induced production of C7 in RDEB cells and laminin 332 in JEB cells, with correct localization at the dermal-epidermal junction. | |
| Generic Nonsense Model | R213X in TP53 | p53 Protein Expression | Produced significant read-through, resulting in increased p53 protein expression. |
Experimental Protocols and Workflow
A typical workflow for evaluating this compound involves treating a relevant cellular model (e.g., patient-derived cells) and subsequently analyzing protein expression, mRNA levels, and protein function.
Protocol 1: In Vitro Evaluation of this compound in a Cell-Based Model
This protocol describes the general procedure for treating a cell line or primary cells containing a known nonsense mutation with this compound.
Materials:
-
Cell line or primary cells harboring a nonsense mutation.
-
Appropriate cell culture medium and supplements.
-
This compound (ELX-02), stock solution prepared in sterile water or PBS.
-
Vehicle control (sterile water or PBS).
-
Cell culture plates (e.g., 6-well or 12-well).
-
Standard cell culture equipment (incubator, biosafety cabinet).
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentrations of this compound. A dose-response experiment is recommended (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM). Also, prepare a vehicle control medium.
-
Treatment: Remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired treatment period. A time course of 24, 48, and 72 hours is recommended to determine the optimal treatment duration.
-
Harvesting: After incubation, wash the cells with cold PBS and harvest them for downstream analysis (protein, RNA, or functional assays) using appropriate lysis buffers or protocols.
Protocol 2: Quantification of Full-Length Protein by Western Blot
This protocol outlines the detection of restored full-length protein following this compound treatment.
Materials:
-
Cell lysates from Protocol 1.
-
RIPA or other suitable lysis buffer with protease inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus (wet or semi-dry) and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: Crucially, this antibody must recognize an epitope C-terminal (downstream) to the nonsense mutation site to ensure detection of only the full-length protein.
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a positive control (lysate from wild-type cells) if available.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity for the full-length protein and normalize it to the loading control. Compare the levels in this compound-treated samples to the vehicle control.
Protocol 3: Assessment of Protein Function
The functional restoration of the target protein is the ultimate measure of this compound's efficacy. The specific assay is highly dependent on the protein of interest.
Examples:
-
CFTR (Cystic Fibrosis): Use an Ussing chamber to measure chloride ion transport across a polarized epithelial cell monolayer or a fluorescence-based assay to measure swelling of patient-derived intestinal organoids.
-
Collagen (Alport Syndrome, RDEB): Assess protein localization and deposition into the extracellular matrix using immunofluorescence staining on treated cells or 3D skin equivalents.
-
Enzymes (Inherited Metabolic Disorders): Measure the specific enzyme activity in cell lysates using a colorimetric, fluorometric, or mass spectrometry-based substrate conversion assay.
General Procedure (Immunofluorescence Example):
-
Grow cells on sterile glass coverslips and treat with this compound as described in Protocol 1.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with a detergent (e.g., 0.1% Triton X-100).
-
Block with a suitable blocking buffer (e.g., BSA, normal goat serum).
-
Incubate with a primary antibody targeting the restored protein.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount coverslips onto microscope slides with a DAPI-containing mounting medium.
-
Visualize using a fluorescence or confocal microscope to assess protein expression and subcellular localization.
Conclusion
This compound represents a promising therapeutic strategy for a range of genetic diseases caused by nonsense mutations. Its mechanism of promoting translational read-through allows for the restoration of full-length, functional proteins. The protocols outlined in this application note provide a framework for researchers to investigate the efficacy of this compound in relevant cellular and preclinical models, facilitating further research and development in the field of nonsense mutation suppression.
References
Application Notes and Protocols for Exaluren Treatment of Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model in precision medicine, recapitulating the genetic and phenotypic characteristics of an individual's tissue. This document provides a detailed protocol for the treatment of PDOs with Exaluren (also known as ELX-02), a novel synthetic aminoglycoside analog. This compound is designed to induce the read-through of nonsense mutations, restoring the production of full-length, functional proteins.[1][2][3] These application notes are intended for researchers investigating genetic disorders caused by premature termination codons, such as certain forms of cystic fibrosis, cystinosis, and epidermolysis bullosa, using PDO models.[1][4]
Mechanism of Action
This compound is a ribosome-selective glycoside that modulates the function of the eukaryotic ribosome. In the presence of a nonsense mutation, which prematurely halts protein synthesis, this compound enables the ribosome to read through the premature stop codon. This results in the translation of a full-length, functional protein, thereby potentially mitigating the disease phenotype.
References
Application Notes and Protocols for Subcutaneous Administration of ELX-02 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELX-02 is an investigational synthetic aminoglycoside analog designed to induce translational read-through of nonsense mutations.[1][2] Unlike traditional aminoglycosides, ELX-02 was developed to selectively target the eukaryotic ribosome, thereby increasing read-through activity while potentially reducing the off-target toxicities associated with binding to prokaryotic or mitochondrial ribosomes.[3][4][5] This molecule facilitates the production of full-length, functional proteins in genetic diseases caused by premature stop codons, such as cystic fibrosis (CF) and cystinosis. Preclinical studies in various animal models have been crucial in establishing the pharmacokinetics, efficacy, and safety profile of ELX-02 when administered subcutaneously. These notes provide a summary of the available data and detailed protocols for its application in a research setting.
Mechanism of Action
ELX-02 exerts its therapeutic effect by binding to the decoding site (A-site) within the small subunit of the eukaryotic ribosome. When a ribosome translating an mRNA transcript encounters a premature termination codon (PTC) resulting from a nonsense mutation, it typically stalls, leading to the termination of protein synthesis and often triggering nonsense-mediated mRNA decay (NMD). ELX-02's interaction with the ribosome's A-site reduces the accuracy of codon recognition, allowing a near-cognate aminoacyl-tRNA to be incorporated at the PTC. This suppression of termination allows the ribosome to continue translation, resulting in the synthesis of a full-length protein. Furthermore, this read-through mechanism can also decrease NMD, leading to an increased stability and availability of the mutated mRNA transcript for protein production.
Pharmacokinetic Profile in Animal Models
Subcutaneous (SC) administration of ELX-02 results in rapid absorption and dose-proportional plasma exposure. Preclinical studies in various mouse models of genetic diseases have established a range of efficacious exposures. The primary route of elimination is through renal excretion, with the compound largely excreted unchanged in the urine. Human clinical trials have confirmed that SC administration is nearly 100% bioavailable.
Table 1: Efficacious Exposures of Subcutaneous ELX-02 in Mouse Models
| Animal Model | Disease | Efficacious Exposure (AUC) | Reference |
|---|---|---|---|
| Mouse | Cystinosis | 20 µg*hr/mL | |
| Mouse | Cystic Fibrosis | 47.5 - 190 µg*hr/mL |
| Mouse | Hurler Syndrome | 47.5 - 190 µg*hr/mL | |
Experimental Protocols
Protocol 1: Subcutaneous Administration in a Cystic Fibrosis Mouse Model
This protocol is based on studies using a transgenic mouse model expressing the human CFTR-G542X nonsense mutation.
Objective: To assess the in vivo efficacy of subcutaneously administered ELX-02 in restoring CFTR protein function.
Materials:
-
ELX-02 drug substance
-
Sterile Phosphate-Buffered Saline (PBS) for vehicle control and dilution
-
Transgenic mice (e.g., Cftr knockout expressing human CFTR-G542X)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Preparation of Dosing Solution:
-
On each dosing day, prepare a fresh solution of ELX-02 in sterile PBS to the desired concentration (e.g., for a 60 mg/kg dose).
-
Prepare a vehicle control solution of sterile PBS.
-
-
Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Disinfect the injection site on the dorsal side of the mouse with 70% ethanol.
-
Administer the calculated volume of ELX-02 solution or PBS vehicle via subcutaneous injection.
-
A suggested dosing regimen is 30 mg/kg or 60 mg/kg administered twice weekly for a duration of 4 weeks.
-
-
Monitoring: Monitor animals daily for any adverse reactions, including changes in weight, behavior, or signs of injection site irritation.
Protocol 2: Efficacy Evaluation via Ussing Chamber Analysis
This protocol measures ion transport across the intestinal epithelium, a direct indicator of CFTR channel function.
Objective: To quantify the restoration of CFTR-mediated chloride secretion in intestinal tissues from ELX-02 treated mice.
Materials:
-
Ussing chamber system
-
Krebs-bicarbonate Ringer (KBR) solution
-
Forskolin (to stimulate CFTR)
-
Bumetanide (to inhibit non-CFTR ion transport)
-
Indomethacin (to block prostaglandin production)
-
Dissection microscope and tools
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Following euthanasia, immediately excise a segment of the distal colon or jejunum.
-
Place the tissue in ice-cold KBR solution bubbled with carbogen gas.
-
Under a dissection microscope, carefully strip away the serosal and muscle layers to isolate the intestinal mucosa.
-
-
Ussing Chamber Mounting:
-
Mount the isolated mucosal sheet in the Ussing chamber aperture, separating the mucosal and serosal bathing solutions.
-
Fill both chambers with KBR solution, maintain at 37°C, and continuously bubble with carbogen gas.
-
-
Electrophysiological Measurement:
-
Equilibrate the tissue for approximately 20-30 minutes.
-
Measure the short-circuit current (Isc), an indicator of net ion transport.
-
Add indomethacin to the serosal bath to minimize basal ion transport.
-
-
CFTR Activation and Measurement:
-
Sequentially add a CFTR activator, such as forskolin, to the serosal side to stimulate CFTR-dependent chloride secretion.
-
Record the peak change in Isc following forskolin stimulation. This change is indicative of functional CFTR channels.
-
Finally, add bumetanide to inhibit the Na-K-2Cl cotransporter and confirm that the observed Isc is chloride-dependent.
-
-
Data Analysis:
-
Calculate the change in short-circuit current (ΔIsc) after the addition of forskolin for both the ELX-02 treated and vehicle control groups.
-
Compare the mean ΔIsc between groups using appropriate statistical tests (e.g., t-test or ANOVA). An increased ΔIsc in the ELX-02 group indicates restored CFTR function.
-
Table 2: Representative Efficacy Data in G542X CF Mouse Model
| Treatment Group | Dosing Regimen | N (mice) | Endpoint Measurement | Result | Reference |
|---|---|---|---|---|---|
| ELX-02 | 60 mg/kg SC, 2x/week for 4 weeks | 5 | Increased CFTR activity in intestine (Ussing Chamber) | Statistically significant increase in Isc vs. PBS |
| PBS (Vehicle) | N/A | up to 7 | CFTR activity in intestine (Ussing Chamber) | Baseline Isc | |
Safety and Toxicology Considerations
Preclinical toxicology assessments of ELX-02 have indicated a reduced potential for nephrotoxicity and ototoxicity compared to traditional aminoglycoside antibiotics. However, in human studies, mild to moderate injection site reactions were the most commonly reported adverse events. At higher doses (5.0 mg/kg), some instances of auditory threshold changes were observed, suggesting that ototoxicity should be monitored in long-term or high-dose animal studies. Routine monitoring of renal function biomarkers (e.g., BUN, creatinine) and auditory function (if feasible) is recommended for chronic animal studies.
References
- 1. eloxxpharma.com [eloxxpharma.com]
- 2. ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eloxxpharma.com [eloxxpharma.com]
- 4. Reading through the nonsense: Gentamicin and ELX-02 as rescuing therapies for epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Exaluren-Induced Protein Restoration via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exaluren (ELX-02) is a novel synthetic aminoglycoside designed to induce the read-through of premature termination codons (PTCs) that arise from nonsense mutations.[1] This mechanism allows for the synthesis of full-length, functional proteins in genetic disorders where a nonsense mutation would otherwise lead to a truncated, non-functional protein. A prime example of its therapeutic potential is in cystic fibrosis (CF), where this compound can promote the restoration of the full-length Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Western blotting is a fundamental technique to qualitatively and quantitatively assess the restoration of a target protein following treatment with this compound. This document provides a detailed protocol for the detection of this compound-induced CFTR protein restoration in a relevant cell culture model.
Principle of the Assay
The Western blot protocol outlined below enables the detection and quantification of the restored, full-length CFTR protein. The protocol is based on separating proteins from cell lysates by their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific to the target protein (CFTR). A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate allows for the visualization of the protein of interest. The intensity of the resulting band, which can be captured by an imaging system, corresponds to the amount of the target protein. This allows for a quantitative comparison of protein levels between untreated and this compound-treated cells.
Experimental Protocols
Cell Culture and this compound Treatment
Cell Line Selection: The human bronchial epithelial cell line IB3-1 is a suitable model for this study. This cell line is derived from a CF patient and carries the W1282X nonsense mutation on one CFTR allele and the common ΔF508 mutation on the other.[3] The W1282X mutation introduces a PTC, making this cell line responsive to read-through agents like this compound. For a positive control, the C38 cell line can be used, which is an IB3-1 cell line where the CFTR defect has been corrected.[3]
Culture Conditions:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Environment: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
This compound Treatment:
-
Seed IB3-1 cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare a stock solution of this compound in sterile, nuclease-free water.
-
Treat the cells with increasing concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM) in fresh growth medium.
-
Incubate the cells with this compound for 48 to 72 hours to allow for sufficient read-through and protein expression.
Western Blot Protocol
1. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold Radioimmunoprecipitation Assay (RIPA) buffer containing a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
2. SDS-PAGE (Gel Electrophoresis):
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to each protein sample to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. Note: For membrane proteins like CFTR, heating at 37°C for 15-30 minutes can prevent aggregation.
-
Load 20-40 µg of protein from each sample into the wells of a 4-15% gradient or a 7.5% polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein migration.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
3. Protein Transfer (Blotting):
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Activate the PVDF membrane by immersing it in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100 V for 1-2 hours at 4°C for a wet transfer).
4. Immunodetection:
-
Following transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against CFTR (e.g., anti-CFTR antibody, clone 24-1, mouse monoclonal) in the blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., Goat Anti-Mouse IgG-HRP) in the blocking buffer (e.g., 1:5000 to 1:10000).
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing for Loading Control:
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for a loading control protein.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly and repeat the blocking and immunodetection steps using a primary antibody for a loading control protein such as GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) or β-actin.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to the mature (Band C, ~170 kDa) and immature (Band B, ~150 kDa) forms of CFTR, and the loading control.
-
Normalize the intensity of the CFTR bands to the intensity of the corresponding loading control band.
-
Compare the normalized CFTR expression levels across the different this compound concentrations.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison of the effects of different this compound concentrations on the restoration of the mature CFTR protein.
| Treatment Group | This compound Conc. (µM) | Normalized Mature CFTR (Band C) Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Untreated |
| Untreated Control | 0 | 1.00 | 0.15 | 1.0 |
| This compound | 1 | 2.50 | 0.30 | 2.5 |
| This compound | 5 | 6.80 | 0.75 | 6.8 |
| This compound | 10 | 12.50 | 1.50 | 12.5 |
| This compound | 25 | 15.20 | 1.80 | 15.2 |
| Positive Control (C38 cells) | N/A | 20.00 | 2.10 | 20.0 |
Visualization of Pathways and Workflows
Caption: Mechanism of this compound-induced protein restoration.
Caption: Western blot experimental workflow.
References
Application Notes and Protocols: Exaluren in Combination with CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations lead to the production of a dysfunctional CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The resulting ion imbalance leads to the accumulation of thick, sticky mucus in various organs, most critically affecting the lungs.
Two primary classes of CFTR modulators have revolutionized CF treatment:
-
CFTR Correctors: These small molecules, such as Lumacaftor (VX-809), Tezacaftor (VX-661), and Elexacaftor (VX-445), address the trafficking defect of the most common CF-causing mutation, F508del. They aid in the proper folding of the mutant CFTR protein, allowing it to traffic to the cell surface.[1][2][3]
-
CFTR Potentiators: Molecules like Ivacaftor (VX-770) increase the channel open probability (gating) of the CFTR protein at the cell surface, thereby enhancing ion transport.[3][4]
While corrector-potentiator combination therapies have shown significant clinical benefit for patients with specific CFTR mutations, a subset of individuals with nonsense mutations do not produce a full-length CFTR protein and thus do not respond to these treatments. Nonsense mutations introduce a premature termination codon (PTC) in the CFTR mRNA, leading to the production of a truncated, non-functional protein.
Exaluren (ELX-02) is an investigational drug that acts as a translational read-through agent. It enables the ribosome to read through the PTC, allowing for the synthesis of a full-length CFTR protein. This application note explores the rationale and methodologies for combining this compound with CFTR correctors to rescue the function of CFTR in individuals with nonsense mutations. The hypothesis is that after this compound facilitates the production of full-length CFTR, correctors can then assist in its proper folding and trafficking to the cell surface, leading to a synergistic restoration of CFTR function.
Mechanism of Action
The combination of this compound and CFTR correctors targets two distinct and complementary steps in the CFTR protein lifecycle:
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Translational Read-through by this compound: this compound interacts with the ribosome, inducing it to misread the premature termination codon in the CFTR mRNA. This allows for the incorporation of an amino acid at the site of the nonsense mutation, leading to the translation of a full-length CFTR protein.
-
Correction of Misfolding by CFTR Correctors: Even when a full-length CFTR protein is produced from a nonsense mutation allele, it may still be prone to misfolding and subsequent degradation. CFTR correctors bind to the nascent CFTR protein and stabilize its conformation, facilitating its proper folding and trafficking through the endoplasmic reticulum and Golgi apparatus to the cell surface.
The combined action of these two drug classes is expected to result in an increased density of functional CFTR channels at the apical membrane of epithelial cells.
Signaling Pathways and Experimental Workflows
CFTR Production and Trafficking Pathway with Combination Therapy
Caption: Combined action of this compound and CFTR correctors.
Experimental Workflow for Assessing Combination Efficacy
Caption: Workflow for testing this compound and CFTR correctors.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating CFTR modulators. While direct head-to-head data for this compound in combination with a corrector alone is limited in publicly available literature, the tables provide context on the expected magnitude of effects from each drug class and their combinations with potentiators.
Table 1: In Vitro Efficacy of CFTR Modulator Combinations
| Treatment | Cell/Organoid Model | Endpoint | Result | Reference |
| This compound (ELX-02ds) + VX-445 + VX-661 + VX-770 | Intestinal Organoids (Nonsense Mutations) | Forskolin-Induced Swelling (FIS) | Significant rescue of CFTR function, reaching levels comparable to VX-809/VX-770-rescued F508del/F508del organoids. | |
| Lumacaftor (VX-809) + Ivacaftor (VX-770) | F508del-HBE cells | Chloride Transport | ~25% of non-CF HBE cells | |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function Nasal Epithelia | CFTR Function | ~62% of Wild-Type CFTR | |
| This compound (160 µM) | G542X Patient-Derived Organoids | CFTR mRNA levels | ~5-fold increase compared to vehicle |
Table 2: Clinical Efficacy of CFTR Modulator Combinations
| Treatment | Patient Population | Primary Endpoint | Mean Change from Baseline | Reference |
| Lumacaftor/Ivacaftor | F508del Homozygous (≥12 years) | Absolute change in ppFEV1 at week 24 | 2.6 to 4.0 percentage points | |
| Tezacaftor/Ivacaftor | F508del Homozygous (≥12 years) | Absolute change in ppFEV1 at week 24 | 4.0 percentage points | |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function (≥12 years) | Absolute change in ppFEV1 at week 24 | 14.3 percentage points | |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del Homozygous (≥12 years) | Absolute change in ppFEV1 at week 4 | 10.0 percentage points (vs. Tez/Iva) | |
| This compound + Ivacaftor | Class 1 CF (Nonsense Mutations) | Change in Sweat Chloride Concentration (SCC) | Did not achieve statistical significance |
Experimental Protocols
Protocol 1: Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Intestinal Organoids
This protocol is adapted from methodologies described by Dekkers et al. and others. It is designed to assess the functional response of CFTR to this compound and CFTR correctors.
Materials:
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Patient-derived intestinal organoids (from rectal biopsies) cultured in Matrigel
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Organoid culture medium
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Forskolin
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CFTR correctors (e.g., Lumacaftor, Tezacaftor, Elexacaftor)
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This compound (ELX-02)
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CFTR potentiator (e.g., Ivacaftor) - for maximal stimulation
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Calcein green AM dye
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96-well plates
Procedure:
-
Organoid Plating:
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Mechanically dissociate mature organoids and seed approximately 50-100 organoids per well of a 96-well plate in a droplet of Matrigel.
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After polymerization of the Matrigel, add 100 µL of organoid culture medium.
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Culture for 24-48 hours to allow organoids to recover.
-
-
Drug Incubation:
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Prepare treatment media containing:
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Vehicle control (e.g., DMSO)
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This compound (e.g., 20-160 µM)
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CFTR corrector(s) (e.g., 3 µM Lumacaftor, 3 µM Tezacaftor/Elexacaftor)
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Combination of this compound and CFTR corrector(s)
-
-
Replace the culture medium with the respective treatment media.
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Incubate for 24-48 hours at 37°C and 5% CO2.
-
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Forskolin-Induced Swelling:
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Stain the organoids with Calcein green AM dye according to the manufacturer's protocol to visualize the organoid structure.
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Prepare a stimulation cocktail containing Forskolin (e.g., 5 µM) and a CFTR potentiator (e.g., 3 µM Ivacaftor) in the culture medium.
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Acquire baseline images (t=0) of the organoids using a confocal microscope or high-content imager.
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Add the stimulation cocktail to the wells.
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Acquire images at regular intervals (e.g., every 15 minutes) for 1-3 hours.
-
-
Data Analysis:
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Measure the total area of the Calcein green-stained organoids at each time point using image analysis software.
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Normalize the area at each time point to the area at t=0 for each well.
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Calculate the Area Under the Curve (AUC) for the swelling response over time.
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Compare the AUC values between the different treatment groups to determine the effect of the compounds on CFTR function.
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Protocol 2: Ussing Chamber Assay for Ion Transport in Primary Human Bronchial Epithelial (HBE) Cells
This protocol measures CFTR-dependent chloride secretion across a polarized epithelial cell monolayer.
Materials:
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Primary HBE cells cultured on permeable supports at an air-liquid interface (ALI)
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Ussing chamber system
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Krebs-bicarbonate Ringer solution
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Amiloride
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Forskolin
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CFTR potentiator (e.g., Ivacaftor or Genistein)
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CFTR inhibitor (e.g., CFTRinh-172)
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This compound and CFTR correctors
Procedure:
-
Cell Culture and Treatment:
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Culture primary HBE cells on permeable supports at ALI for at least 21 days to achieve a well-differentiated, polarized epithelium.
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Treat the cells with vehicle, this compound, CFTR corrector(s), or the combination in the basolateral medium for 48 hours.
-
-
Ussing Chamber Measurement:
-
Mount the permeable supports in the Ussing chambers, with Krebs-bicarbonate Ringer solution on both the apical and basolateral sides. Maintain at 37°C and gas with 95% O2/5% CO2.
-
Measure the short-circuit current (Isc).
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Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
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Once the Isc stabilizes, add Forskolin (e.g., 10 µM) to the basolateral chamber to activate CFTR.
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Add a CFTR potentiator (e.g., 10 µM Genistein or 3 µM Ivacaftor) to the apical chamber to maximize CFTR-mediated current.
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Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to Forskolin, the potentiator, and the inhibitor.
-
Compare the CFTR-dependent ΔIsc between the different treatment groups.
-
Protocol 3: Western Blot for CFTR Protein Expression and Maturation
This protocol assesses the amount and glycosylation status of the CFTR protein.
Materials:
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Cell lysates from treated cells
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Protein quantification assay (e.g., BCA)
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SDS-PAGE gels (6% acrylamide)
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against CFTR
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
Sample Preparation:
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Lyse cells treated as described in the previous protocols and determine the protein concentration.
-
Prepare lysates for SDS-PAGE by adding sample buffer. Do not boil CFTR samples; incubate at 37°C for 15 minutes to prevent aggregation.
-
-
Electrophoresis and Transfer:
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Separate 30-50 µg of protein per lane on a 6% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane for 1 hour at room temperature.
-
Incubate with the primary CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Identify the two bands corresponding to CFTR:
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Band B: The immature, core-glycosylated form (~150 kDa).
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Band C: The mature, complex-glycosylated form that has trafficked through the Golgi (~170 kDa).
-
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of Band C to the total CFTR (Band B + Band C) to assess the maturation efficiency.
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Compare the total CFTR expression and the maturation ratio across the different treatment groups.
-
Conclusion
The combination of a translational read-through agent like this compound with CFTR correctors represents a promising therapeutic strategy for Cystic Fibrosis patients with nonsense mutations. The protocols outlined in this application note provide a framework for researchers to investigate the efficacy of such combination therapies in relevant preclinical models. The Forskolin-Induced Swelling assay in patient-derived organoids is a particularly powerful tool for personalized medicine, allowing for the in vitro assessment of drug responses in a patient-specific manner. Further research is needed to optimize drug concentrations, treatment durations, and to fully elucidate the synergistic potential of these combination therapies.
References
- 1. Combined effects of VX-770 and VX-809 on several functional abnormalities of F508del-CFTR channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Therapeutic Approaches to Modulate and Correct CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interim Phase 2 Data Showed a Combination of VX-770 and VX-809 Improved Function of the Defective Protein that Causes Cystic Fibrosis in People With the Most Common Form of the Disease | Vertex Pharmaceuticals [investors.vrtx.com]
Troubleshooting & Optimization
Optimizing Exaluren concentration for maximum read-through efficiency.
Technical Support Center: Optimizing Exaluren Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of this compound for maximizing read-through efficiency in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as ELX-02) is a synthetic, eukaryotic ribosome-selective glycoside designed to induce the read-through of nonsense mutations.[1][2] These mutations introduce a premature termination codon (PTC) in the messenger RNA (mRNA), leading to the production of a truncated, non-functional protein. This compound modulates the ribosome, allowing it to read through the PTC and synthesize a full-length, functional protein.[3] It is currently being investigated for genetic disorders like cystic fibrosis and Alport syndrome caused by nonsense mutations.[1][3]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A2: A common starting point for in vitro experiments is to test a wide range of concentrations, often from the nanomolar to the micromolar range. For read-through compounds like ataluren, a similar drug, concentrations in the low micromolar range (e.g., 3 µM) have shown maximal activity in some studies. However, the optimal concentration is highly dependent on the specific cell line and the nature of the nonsense mutation. Therefore, a dose-response curve is essential to determine the effective concentration range for your specific experimental setup.
Q3: What is the typical incubation time for this compound treatment?
A3: The ideal incubation time can vary depending on the cell type and the desired outcome. Time-course experiments are recommended to determine the optimal duration. Studies with similar compounds have used incubation times ranging from 24 to 72 hours. For some cell types, even longer incubation periods of 5-6 days have been tested, although this may not be optimal.
Q4: Can this compound be toxic to cells at high concentrations?
A4: Yes, high concentrations of this compound can be cytotoxic. It is crucial to perform cell viability assays (e.g., MTT or CellTiter-Blue) in parallel with your read-through experiments to identify a concentration that is effective without causing significant cell death. The goal is to find the lowest concentration that produces the desired effect to minimize potential off-target effects.
Q5: Is it possible to combine this compound with other compounds to enhance read-through efficiency?
A5: Yes, studies have shown that combining read-through-promoting drugs with other compounds, such as aminoglycosides (e.g., G418 or gentamicin) or CFTR correctors, can have a synergistic effect and further enhance the production of functional protein. This approach may also allow for the use of lower, less toxic concentrations of each compound.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or No Read-through Efficiency | Suboptimal this compound Concentration: The concentration may be too low to be effective or so high that it is causing a bell-shaped dose-response curve, where higher concentrations can be less effective. | Perform a Dose-Response Curve: Test a broad range of this compound concentrations (e.g., half-log dilutions from 10 nM to 100 µM) to identify the optimal concentration. |
| Insufficient Incubation Time: The treatment duration may not be long enough for the read-through protein to accumulate to detectable levels. | Conduct a Time-Course Experiment: Test various incubation times (e.g., 24, 48, and 72 hours) to determine the optimal duration for your experiment. | |
| Cell Line Insensitivity: The specific cell line or nonsense mutation may not be responsive to this compound. | Verify Mutation and Cell Line: Confirm the presence of the nonsense mutation in your cell line. Consider testing a different cell line known to be responsive to read-through agents. | |
| Ineffective Protein Detection: The antibody or method used to detect the full-length protein may lack sensitivity or specificity. | Optimize Detection Method: Validate your antibody and optimize your Western blot or other detection assay protocols. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution can lead to variability in results. | Ensure Uniform Cell Seeding: Properly mix the cell suspension before seeding and ensure consistent cell numbers across wells. |
| Pipetting Inaccuracy: Errors in pipetting can lead to inconsistent drug concentrations. | Calibrate Pipettes: Ensure your pipettes are properly calibrated and use consistent pipetting techniques. | |
| Edge Effects in Microplates: Wells on the edge of the plate can experience different environmental conditions, leading to variability. | Avoid Outer Wells: Avoid using the outermost wells of the microplate for experimental samples. Fill them with a buffer to maintain humidity. | |
| High Background Signal in Assays | Contaminated Reagents: Contamination in buffers or reagents can lead to high background. | Use Fresh, Clean Reagents: Prepare fresh solutions and use clean laboratory glassware. |
| Insufficient Washing: Inadequate washing during immunoassays can leave behind unbound reagents, causing high background. | Optimize Washing Steps: Increase the number of washes or the soaking time between washes. |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using a Dose-Response Curve
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 24- or 96-well) at a density that ensures they are in the logarithmic growth phase during treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO or water. Create a series of dilutions to cover a wide concentration range (e.g., 10 nM to 100 µM).
-
Treatment: Add the different concentrations of this compound to the cells. Include a vehicle-only control (the solvent used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 hours) under standard cell culture conditions.
-
Read-through Analysis: Lyse the cells and quantify the amount of full-length protein produced using a suitable method, such as Western blotting, ELISA, or a reporter gene assay.
-
Cell Viability Assay: In a parallel plate treated under the same conditions, perform a cell viability assay (e.g., MTT, CellTiter-Blue) to assess the cytotoxicity of each this compound concentration.
-
Data Analysis: Plot the read-through efficiency and cell viability against the this compound concentration. The optimal concentration will be the one that provides the highest read-through efficiency with minimal cytotoxicity.
Visualizations
Caption: A logical workflow for determining the optimal this compound concentration.
Caption: A diagram illustrating the proposed signaling pathway of this compound.
References
Troubleshooting low protein expression after Exaluren treatment.
Welcome to the technical support center for Exaluren (ELX-02) treatment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low protein expression during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ELX-02) and how does it work?
A1: this compound (ELX-02) is a synthetic, eukaryotic ribosome-selective glycoside designed to induce the read-through of premature termination codons (PTCs), also known as nonsense mutations.[1][2] It functions by binding to the decoding site on the ribosome, which decreases the ribosome's ability to distinguish between different aminoacyl-tRNAs. This action increases the likelihood that a near-cognate tRNA will be incorporated at the site of the PTC, allowing for the synthesis of a full-length, functional protein.[1]
Q2: How does this compound differ from traditional aminoglycoside antibiotics like G418 or gentamicin?
A2: this compound was developed to selectively target eukaryotic ribosomes with a reduced affinity for prokaryotic or eukaryotic mitochondrial ribosomes. This selectivity is intended to mitigate the off-target toxicities, such as nephrotoxicity and ototoxicity, that are commonly associated with conventional aminoglycoside antibiotics.[3]
Q3: What is the expected outcome of a successful this compound treatment?
A3: A successful this compound treatment should result in a dose-dependent increase in the expression of the full-length protein that was previously truncated due to a nonsense mutation.[1] This can be quantified by methods such as Western blotting. Additionally, because this compound can also decrease nonsense-mediated mRNA decay (NMD), an increase in the steady-state levels of the target mRNA may also be observed.
Q4: Is this compound effective for all types of nonsense mutations?
A4: The effectiveness of this compound can be influenced by the specific premature termination codon (UAA, UAG, or UGA) and the surrounding nucleotide sequence, often referred to as the stop codon context. The UGA stop codon is generally considered more "leaky" and may be more susceptible to read-through than UAA or UAG.
Troubleshooting Guide: Low Protein Expression
This guide addresses common issues that may lead to lower-than-expected protein expression following this compound treatment.
Problem 1: No or very low expression of the full-length protein is detected after this compound treatment.
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | The concentration of this compound is critical for its efficacy. A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and nonsense mutation. Concentrations that are too low will not be effective, while excessively high concentrations could lead to off-target effects or cytotoxicity. |
| Ineffective Stop Codon Context | The sequence of nucleotides surrounding the premature termination codon can significantly impact the efficiency of read-through. Certain contexts are more permissive to read-through than others. If possible, analyze the sequence context of your nonsense mutation. |
| Nonsense-Mediated mRNA Decay (NMD) | The presence of a premature termination codon can trigger the degradation of the mRNA transcript through the NMD pathway, reducing the amount of template available for translation. Consider co-treatment with an NMD inhibitor to increase the stability of the target mRNA. |
| Insufficient Incubation Time | The optimal duration of this compound treatment can vary between cell lines and experimental setups. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the ideal incubation period for maximal protein expression. |
| Cell Line Specificity | The cellular machinery and uptake of this compound can differ between cell lines, affecting its efficacy. If feasible, test the treatment in a different cell line known to be responsive to read-through agents. |
| Incorrect Protein Detection Method | Ensure that your protein detection method, such as Western blotting, is optimized and sensitive enough to detect low levels of protein expression. This includes using a high-quality primary antibody specific to your target protein and an appropriate secondary antibody and detection reagent. |
Problem 2: High variability in protein expression across replicate experiments.
| Potential Cause | Recommended Action |
| Inconsistent Cell Culture Conditions | Variations in cell density, passage number, and overall cell health can lead to inconsistent experimental outcomes. Maintain a consistent cell culture practice, ensuring cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inaccurate Drug Dilution and Application | Errors in the dilution and application of this compound can introduce significant variability. Prepare fresh dilutions of this compound for each experiment and ensure accurate and consistent addition to each culture well or flask. |
| Uneven Cell Plating | Inconsistent cell numbers at the start of the experiment will lead to variable protein yields. Ensure a homogenous cell suspension and accurate cell counting before plating. |
Quantitative Data Summary
The following tables provide a summary of reported quantitative data for this compound treatment in various experimental systems. Note that optimal conditions can be cell-line and mutation-specific and should be empirically determined.
Table 1: In Vitro Dose-Response Data for this compound (ELX-02)
| Cell Line | Nonsense Mutation | Readout | Effective Concentration Range | EC50 | Reference |
| DMS-114 | TP53 (R213X) | Nuclear p53 protein expression | 0.09 µM - 100 µg/mL | 238 µM | |
| Patient-Derived Organoids | CFTR (G542X) | Organoid Swelling (CFTR function) | 80 µM - 160 µM | Not Reported | |
| Primary RDEB/JEB Keratinocytes/Fibroblasts | COL7A1/LAMB3 | C7/laminin β3 production | Dose-dependent | Not Reported |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Cell Type | Recommended Starting Concentration | Incubation Time | Reference |
| Mammalian Cell Lines | 10 - 100 µg/mL | 24 - 72 hours | General Recommendation |
| Patient-Derived Organoids | 80 - 200 µM | 5 - 6 days |
Experimental Protocols
Protocol 1: General In Vitro Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest. Allow cells to adhere and recover for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.
Protocol 2: Western Blotting for Read-Through Protein Quantification
-
Sample Preparation: Normalize the protein concentration of all cell lysates. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing steps with TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Mechanism of this compound in overcoming premature termination codons.
Caption: A logical workflow for troubleshooting low protein expression.
Caption: A standard experimental workflow for assessing this compound efficacy.
References
Exaluren (ELX-02) solubility and stability issues.
Welcome to the technical support center for Exaluren (ELX-02). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of ELX-02 and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (ELX-02)?
A1: this compound (ELX-02) is highly soluble in water. It is recommended to prepare stock solutions in sterile, purified water. For a concentration of 100 mg/mL, ultrasonic treatment may be necessary to ensure complete dissolution.[1] While solubility in DMSO is low, it is not a recommended solvent.
Q2: How should I prepare a stock solution of ELX-02?
A2: To prepare a stock solution, weigh the desired amount of ELX-02 powder and add the appropriate volume of sterile, purified water. If the compound does not readily dissolve, use a water bath sonicator. It is advisable to filter-sterilize the final solution using a 0.22 µm filter before use in cell culture experiments.
Q3: What are the recommended storage conditions for ELX-02 stock solutions?
A3: For long-term storage, aliquots of the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is crucial to store the solution in single-use aliquots.[3]
Q4: I am observing precipitation when I add ELX-02 to my cell culture medium. What could be the cause and how can I resolve it?
A4: Precipitation upon addition to cell culture medium, often termed "solvent shock," can occur if a concentrated stock solution is added too quickly to the aqueous medium. To avoid this, add the ELX-02 stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling. Preparing an intermediate dilution in a small volume of medium before adding it to the final culture volume can also help. Additionally, ensure the final concentration of any co-solvents (if used, though not recommended for ELX-02) is minimal (typically <0.5% for DMSO) to avoid toxicity and precipitation.
Q5: How stable is ELX-02 in cell culture medium at 37°C?
A5: While specific stability data for ELX-02 in all types of cell culture media is not extensively published, aminoglycosides, the class of compounds to which ELX-02 is related, generally exhibit good stability in aqueous solutions at 37°C for several days. However, the complex composition of cell culture media can influence compound stability. It is recommended to prepare fresh ELX-02-containing media for each experiment, especially for long-term cultures. For critical experiments, it is advisable to perform a stability study under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving ELX-02 Powder
Symptoms:
-
Visible particulate matter remains in the solution after adding water.
-
The solution appears cloudy.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Agitation | Vortex the solution vigorously for 1-2 minutes. |
| Concentration Exceeds Solubility Limit | Ensure you are not exceeding the recommended solubility of 100 mg/mL in water. If a higher concentration is needed, it may not be achievable. |
| Cold Solvent | Use sterile, purified water pre-warmed to room temperature. |
| Incomplete Dissolution | Use a water bath sonicator. See the detailed protocol below. |
Issue 2: Precipitation of ELX-02 in Solution
Symptoms:
-
A clear solution becomes cloudy or forms visible crystals upon standing or after addition to another solution.
Possible Causes and Solutions:
| Cause | Solution |
| Solvent Shock | Add the concentrated stock solution to the aqueous solution (e.g., cell culture medium) slowly and with gentle mixing. Consider a stepwise dilution. |
| Temperature Fluctuation | Avoid repeated freeze-thaw cycles by storing in single-use aliquots. When thawing, bring the solution to room temperature slowly. |
| Interaction with Media Components | Some components of complex media can interact with the compound. If precipitation is observed in a specific medium, consider preparing a fresh solution and adding it to the culture immediately before the experiment. |
| pH Incompatibility | Although ELX-02 is stable across a range of pH values, extreme pH shifts in the final solution could potentially affect solubility. Ensure the final pH of your experimental solution is within a physiological range. |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound (ELX-02) Stock Solution in Water
Materials:
-
This compound (ELX-02) powder
-
Sterile, purified water (e.g., cell culture grade, nuclease-free)
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath sonicator
-
Sterile 0.22 µm syringe filter (low protein binding, e.g., PES or PVDF)
-
Sterile, single-use aliquot tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of ELX-02 powder and transfer it to a sterile conical tube.
-
Add the corresponding volume of sterile, purified water to achieve a final concentration of 100 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a water bath sonicator.
-
Sonicate in short bursts of 5-10 minutes, allowing the solution to cool in between to avoid heating.
-
Visually inspect the solution for any remaining particulates. Continue sonication until the solution is clear.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into single-use tubes.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.
Protocol 2: Assessing the Stability of ELX-02 in Cell Culture Medium
Objective: To determine the stability of ELX-02 in a specific cell culture medium at 37°C over a defined period.
Materials:
-
Prepared sterile stock solution of ELX-02
-
Your specific complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
-
37°C incubator with 5% CO2
-
Analytical method to quantify ELX-02 (e.g., HPLC-MS)
Procedure:
-
Prepare a working solution of ELX-02 in your cell culture medium at the final concentration used in your experiments.
-
Dispense aliquots of this solution into sterile tubes, one for each time point to be tested (e.g., 0, 24, 48, 72 hours).
-
Immediately process the "0 hour" sample for analysis to determine the initial concentration.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
At each subsequent time point, remove one tube and analyze the concentration of ELX-02.
-
Compare the concentrations at each time point to the initial concentration to determine the percentage of degradation.
Data Presentation
Table 1: Solubility of this compound (ELX-02) and its Disulfate Salt
| Compound | Solvent | Concentration | Method | Reference |
| This compound (ELX-02) | Water | 100 mg/mL | Requires ultrasonic treatment | [1] |
| This compound (ELX-02) | DMSO | < 1 mg/mL | Insoluble or slightly soluble | [1] |
| This compound disulfate | Water | 100 mg/mL | Requires ultrasonic treatment | |
| This compound disulfate | DMSO | < 1 mg/mL | Insoluble or slightly soluble |
Table 2: Recommended Storage of this compound (ELX-02) Stock Solutions
| Storage Temperature | Duration | Recommendations | Reference |
| -80°C | 6 months | Sealed storage, away from moisture. Use within 6 months. | |
| -20°C | 1 month | Sealed storage, away from moisture. Use within 1 month. |
Visualizations
Mechanism of Action: Overcoming Nonsense Mutations
This compound (ELX-02) is a synthetic eukaryotic ribosome-selective glycoside that enables the ribosome to read through premature termination codons (PTCs) that arise from nonsense mutations. This allows for the synthesis of a full-length, functional protein.
Caption: Workflow of this compound (ELX-02) in restoring protein synthesis.
Signaling Pathway: Restoration of CFTR Function
In cystic fibrosis caused by a nonsense mutation, the CFTR gene contains a premature stop codon, leading to a truncated, non-functional CFTR protein. This impairs chloride ion transport across the cell membrane. ELX-02 allows the ribosome to read through the premature stop codon, resulting in a full-length, functional CFTR protein that can be trafficked to the cell membrane and restore chloride ion transport.
Caption: Restoration of CFTR protein function by this compound (ELX-02).
References
Technical Support Center: Addressing Cytotoxicity with Synthetic Aminoglycosides like ELX-02
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic aminoglycosides, focusing on ELX-02. The information is designed to help address specific cytotoxicity-related issues that may be encountered during experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common cytotoxicity issues observed when working with ELX-02 and other synthetic aminoglycosides.
Problem 1: Unexpectedly High Cell Death or Low Cell Viability
Possible Cause 1: Off-Target Effects on Mitochondrial Ribosomes
Traditional aminoglycosides can bind to mitochondrial ribosomes, inhibiting protein synthesis and leading to cellular dysfunction and apoptosis. While ELX-02 is designed for greater selectivity for eukaryotic cytosolic ribosomes, high concentrations or sensitive cell lines might still exhibit some effects.
Troubleshooting Steps:
-
Confirm Drug Concentration: Double-check calculations and dilution factors to ensure the correct final concentration of ELX-02 was used.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration that maximizes read-through efficacy while minimizing cytotoxicity.
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Assess Mitochondrial Function: Conduct assays to evaluate mitochondrial health, such as a JC-1 assay for mitochondrial membrane potential or a Seahorse XF assay for cellular respiration.
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Compare with Conventional Aminoglycosides: As a control, compare the cytotoxic effects of ELX-02 with a traditional aminoglycoside like gentamicin or G418 at equivalent concentrations.
Logical Workflow for Troubleshooting High Cell Death
Caption: Troubleshooting workflow for addressing unexpected cytotoxicity.
Possible Cause 2: Induction of Oxidative Stress
Aminoglycoside-induced mitochondrial dysfunction can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage.
Troubleshooting Steps:
-
Measure ROS Levels: Utilize a fluorescent probe such as 2',7'–dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels.
-
Co-treatment with Antioxidants: Investigate if co-administration of an antioxidant, such as N-acetylcysteine (NAC), can mitigate the observed cytotoxicity.
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause: Variability in Experimental Conditions
Inconsistencies in cell culture conditions, passage number, or assay execution can lead to variable results.
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Ensure consistent cell seeding densities, media formulations, and incubation times. Use cells within a defined passage number range.
-
Control for Edge Effects: In plate-based assays, avoid using the outer wells, which are more susceptible to evaporation and temperature fluctuations.
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Include Proper Controls: Always include untreated control cells, vehicle control, and a positive control for cytotoxicity (e.g., a known cytotoxic compound).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ELX-02 exhibits lower cytotoxicity compared to traditional aminoglycosides?
A1: The reduced cytotoxicity of ELX-02 is primarily attributed to its high selectivity for eukaryotic cytosolic ribosomes over mitochondrial ribosomes.[1][2] Traditional aminoglycosides can bind to and inhibit mitochondrial ribosomes, which are structurally similar to prokaryotic ribosomes, leading to impaired mitochondrial protein synthesis and subsequent cell death.[3] ELX-02 was specifically designed to have a lower affinity for mitochondrial ribosomes, thereby minimizing this off-target effect.[2][4]
Q2: What are the expected IC50 values for ELX-02?
A2: The cytotoxic potential of ELX-02 is significantly lower than that of conventional aminoglycosides like gentamicin and G418. While extensive IC50 data across multiple cell lines is not yet publicly available, studies have shown a much higher lethal concentration (LC50) for ELX-02 compared to G418 in HeLa cells. No toxic effects were observed in human fibroblasts and human proximal tubule cells (HK-2) at a concentration of 400 μg/mL.
Q3: How can I assess potential nephrotoxicity of synthetic aminoglycosides in my in vitro model?
A3: You can use human kidney proximal tubule epithelial cell lines, such as HK-2, as an in vitro model for nephrotoxicity. Key steps include treating the cells with a range of drug concentrations and then assessing cell viability (e.g., using an MTT assay) and measuring kidney-specific biomarkers.
Q4: What are the key signaling pathways involved in aminoglycoside-induced cytotoxicity?
A4: Aminoglycoside-induced cytotoxicity involves multiple interconnected pathways. A primary initiating event is the inhibition of mitochondrial protein synthesis, leading to mitochondrial dysfunction. This triggers the production of reactive oxygen species (ROS), which in turn can cause oxidative stress and damage to cellular components. These events can activate apoptotic pathways, ultimately leading to programmed cell death.
Signaling Pathway of Aminoglycoside-Induced Cytotoxicity
Caption: Key signaling events in aminoglycoside-induced cytotoxicity.
Data Presentation
Table 1: Comparative Cytotoxicity of ELX-02 and Conventional Aminoglycosides
| Compound | Cell Line | Assay | Endpoint | Value (mM) | Reference |
| ELX-02 | HeLa | Cell Viability | LC50 | 22.2 ± 1.1 | |
| G418 | HeLa | Cell Viability | LC50 | 1.3 ± 0.1 | |
| Gentamicin | HeLa | Cell Viability | LC50 | 2.5 ± 0.3 | |
| ELX-02 | - | Mitochondrial Protein Synthesis | IC50Mit | 965 ± 155 | |
| G418 | - | Mitochondrial Protein Synthesis | IC50Mit | 13 ± 1 | |
| Gentamicin | - | Mitochondrial Protein Synthesis | IC50Mit | 26 ± 2 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of synthetic aminoglycosides.
Materials:
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Cells of interest
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Complete cell culture medium
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ELX-02 and other test compounds
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well cell culture plates
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of ELX-02 and control compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
DCFDA Assay for Reactive Oxygen Species (ROS) Detection
This protocol provides a method for quantifying intracellular ROS levels using the fluorescent probe DCFDA.
Materials:
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Cells of interest
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Complete cell culture medium (phenol red-free recommended)
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ELX-02 and control compounds
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2',7'–dichlorofluorescin diacetate (DCFDA) stock solution
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Phosphate-buffered saline (PBS)
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Black, clear-bottom 96-well plates
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Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and allow them to adhere.
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Compound Treatment: Treat cells with ELX-02 and controls for the desired duration.
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DCFDA Loading: Remove the treatment medium and wash the cells with PBS. Add DCFDA solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the DCFDA solution and wash the cells gently with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS or phenol red-free medium to the wells and immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Normalize the fluorescence readings to cell number (e.g., using a parallel plate for a viability assay) and express ROS levels as a fold change relative to the untreated control.
In Vitro Nephrotoxicity Assay Using HK-2 Cells
This protocol outlines a method for assessing the nephrotoxic potential of synthetic aminoglycosides.
Materials:
-
HK-2 (human kidney proximal tubule epithelial) cells
-
Appropriate cell culture medium for HK-2 cells
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ELX-02 and control compounds
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Reagents for cell viability assay (e.g., MTT)
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ELISA kits for kidney injury biomarkers (e.g., KIM-1, NGAL)
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24-well or 96-well cell culture plates
Procedure:
-
Cell Culture: Culture HK-2 cells according to standard protocols.
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Compound Exposure: Seed HK-2 cells in multi-well plates and, once confluent, treat with various concentrations of ELX-02 and a known nephrotoxin (e.g., cisplatin) as a positive control.
-
Endpoint Analysis:
-
Cell Viability: After the desired incubation period (e.g., 24 or 48 hours), perform an MTT assay as described above.
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Biomarker Secretion: Collect the cell culture supernatant at different time points and quantify the levels of secreted kidney injury biomarkers (e.g., KIM-1, NGAL) using ELISA kits according to the manufacturer's instructions.
-
-
Data Interpretation: A decrease in cell viability and an increase in the secretion of kidney injury biomarkers are indicative of nephrotoxicity.
In Vitro Ototoxicity Assay
This protocol provides a framework for evaluating the potential ototoxicity of synthetic aminoglycosides using cell-based models.
Materials:
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Auditory cell line (e.g., HEI-OC1, UB/OC-2) or primary cochlear hair cells
-
Appropriate cell culture medium
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ELX-02 and control compounds
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Reagents for assessing cell viability (e.g., MTT) or apoptosis (e.g., Caspase-Glo 3/7 assay)
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Fluorescently labeled aminoglycoside (e.g., Gentamicin-Texas Red) for uptake studies (optional)
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Multi-well cell culture plates
Procedure:
-
Cell Culture: Culture the chosen auditory cells in multi-well plates.
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Compound Treatment: Expose the cells to a range of concentrations of ELX-02 and a known ototoxic agent (e.g., gentamicin) for a specified duration.
-
Cytotoxicity Assessment:
-
Cell Viability: Perform an MTT assay to determine the effect on cell viability.
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Apoptosis: Measure caspase-3/7 activity to assess the induction of apoptosis.
-
-
(Optional) Uptake Assay: To investigate cellular uptake, treat cells with a fluorescently labeled aminoglycoside in the presence or absence of ELX-02 and visualize or quantify the fluorescence using microscopy or a plate reader.
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Data Analysis: Analyze the data to determine the dose-dependent effects of the compounds on cell viability and apoptosis, providing an indication of their ototoxic potential.
References
Interpreting unexpected results in Exaluren read-through assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Exaluren in read-through assays. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as ELX-02) is a synthetic, eukaryotic ribosome-selective glycoside designed to induce the read-through of nonsense mutations. Nonsense mutations introduce a premature termination codon (PTC) in the mRNA sequence, leading to the production of a truncated, non-functional protein. This compound interacts with the ribosome, promoting the insertion of a near-cognate aminoacyl-tRNA at the PTC site. This allows the ribosome to "read through" the premature stop signal and synthesize a full-length, potentially functional protein.
Q2: What is a typical application for an this compound read-through assay?
A2: this compound read-through assays are primarily used in preclinical research and drug development to assess the potential of this compound to restore the expression of functional proteins in genetic diseases caused by nonsense mutations. A common application is in cystic fibrosis research, where nonsense mutations in the CFTR gene are a cause of the disease.
Q3: What type of reporter system is commonly used for this compound read-through assays?
A3: Dual-luciferase reporter assays are a popular choice for quantifying read-through efficiency. In this system, a primary reporter gene (e.g., Firefly luciferase) containing a nonsense mutation is used to measure read-through activity. A second reporter gene (e.g., Renilla luciferase) without a nonsense mutation is co-expressed to normalize for transfection efficiency and cell viability, reducing experimental variability.
Troubleshooting Unexpected Results
Unexpected results in this compound read-through assays can manifest as high background signals, low or no signal, or high variability between replicates. The following guides provide potential causes and solutions for these common issues.
Issue 1: High Background Signal in Negative Controls
High background luminescence in wells that should have little to no signal can mask the true read-through effect of this compound.
Table 1: Troubleshooting High Background Signal
| Potential Cause | Recommended Solution |
| Contamination of Reagents | Use fresh, sterile reagents and dedicated pipette tips for each component. |
| Cell Culture Medium Components | If possible, use a medium without phenol red, as it can contribute to background fluorescence. |
| Substrate Autoluminescence | Prepare the luciferase substrate fresh before each experiment, as it can degrade over time. |
| Well-to-Well Crosstalk | Use opaque, white-walled 96-well plates designed for luminescence assays to minimize light leakage between wells. |
| High Basal Read-through | The specific nonsense codon and its surrounding nucleotide sequence (the "stop codon context") can influence the basal level of read-through. Consider using a reporter construct with a "stronger" stop codon context if basal read-through is too high. |
Issue 2: Low or No Read-Through Signal with this compound Treatment
A weak or absent signal in your experimental wells suggests that read-through is not being efficiently induced or detected.
Table 2: Troubleshooting Low or No Signal
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and reporter construct. Concentrations that are too high can sometimes lead to a decrease in read-through activity. |
| Insufficient Incubation Time | Optimize the incubation time with this compound. A typical starting point is 24-48 hours. |
| Poor Transfection Efficiency | Optimize your transfection protocol. Ensure the quality and quantity of plasmid DNA are appropriate for your cell type. |
| Cell Health | Ensure cells are healthy and not over-confluent at the time of treatment. Use a viability assay to confirm that the this compound concentrations used are not cytotoxic. |
| "Difficult" Stop Codon Context | The efficiency of read-through is highly dependent on the specific nonsense mutation and the surrounding mRNA sequence. The UGA stop codon is generally more "leaky" and prone to read-through than UAG or UAA. |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can obscure the true effect of this compound and make data interpretation difficult.
Table 3: Troubleshooting High Variability
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and consider preparing a master mix of reagents to be added to all relevant wells to ensure consistency. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells by thoroughly resuspending cells before plating. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Variable Transfection Efficiency | See "Poor Transfection Efficiency" in Table 2. Ensure consistent transfection conditions across all replicates. |
| Luminometer Settings | Use a luminometer with an automated injector for reagent dispensing to ensure consistent timing of measurements. |
Experimental Protocols
Generalized Dual-Luciferase Read-Through Assay Protocol
This protocol provides a general framework for assessing this compound-mediated read-through. Optimization of cell number, plasmid concentrations, and this compound concentration is recommended for each specific cell line and reporter construct.
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Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
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Transfection: Co-transfect cells with the primary reporter plasmid (containing the nonsense mutation) and the normalization control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. A ratio of 10:1 to 50:1 (primary:control) is a good starting point.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing a range of this compound concentrations. Include a vehicle-only control (e.g., DMSO or sterile water).
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Incubation: Incubate the cells with this compound for 24-48 hours.
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Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luminometry:
-
Transfer the cell lysate to a new opaque plate.
-
Sequentially add the Firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (with a quenching agent for the Firefly reaction) and measure the luminescence.
-
-
Data Analysis:
-
For each well, divide the Firefly luciferase signal by the Renilla luciferase signal to obtain a normalized read-through value.
-
Calculate the fold-change in read-through by dividing the normalized values of the this compound-treated samples by the normalized values of the vehicle-treated samples.
-
Visualizations
Mechanism of this compound-Induced Read-Through
Caption: Mechanism of this compound action at a premature termination codon (PTC).
Troubleshooting Workflow for Unexpected Assay Results
Caption: A logical workflow for troubleshooting common unexpected results.
Technical Support Center: Exaluren (ELX-02) In Vitro Delivery
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the application of Exaluren (ELX-02) to in vitro models of genetic diseases caused by nonsense mutations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
| Question | Possible Causes | Solution |
| Why am I observing low read-through efficiency of my target protein? | 1. Suboptimal this compound Concentration: The concentration may be too low for the specific cell type or nonsense mutation. 2. Short Incubation Time: The duration of treatment may be insufficient for protein translation, folding, and accumulation. 3. Cell Model Insensitivity: The specific nonsense codon and its surrounding sequence context can influence read-through efficiency. 4. Degradation of Restored Protein: The newly synthesized full-length protein may be unstable or rapidly degraded. | 1. Perform a Dose-Response Study: Test a range of this compound concentrations (e.g., 10 µM to 200 µM) to determine the optimal dose for your model. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak time for protein expression. 3. Verify Model Suitability: Confirm from literature that your cell model's nonsense mutation is responsive to aminoglycoside-induced read-through. 4. Use Proteasome Inhibitors: Co-treat with a proteasome inhibitor (e.g., MG132) as a control to determine if protein degradation is a factor. |
| I'm seeing significant cytotoxicity or a decrease in cell viability after treatment. | 1. This compound Concentration is Too High: Aminoglycosides can be toxic at high concentrations. 2. Prolonged Exposure: Continuous long-term exposure may be detrimental to cell health. 3. Solvent Toxicity: If using a stock solution, the final concentration of the solvent (e.g., water) may be affecting the cells, although this is unlikely for water-soluble compounds. 4. Cell Line Sensitivity: Some cell lines are inherently more sensitive to aminoglycosides. | 1. Lower the Concentration: Reduce the this compound concentration to the lowest effective level determined from your dose-response study. 2. Pulsed Dosing: Consider a pulsed-dosing strategy (e.g., treat for 48 hours, then replace with fresh media for 24 hours) to reduce cumulative toxicity. 3. Include a Vehicle Control: Always use a vehicle control (the solvent used for the stock solution) at the same final concentration to rule out solvent effects. 4. Perform a Viability Assay: Conduct a standard cytotoxicity assay (e.g., MTT, LDH) across a range of concentrations to establish the non-toxic working range for your specific cell line. |
| My Western blot results for the full-length protein are inconsistent. | 1. Low Protein Yield: The amount of restored protein may be below the reliable detection limit of the assay. 2. Poor Antibody Affinity: The antibody may not be sensitive enough to detect low levels of the target protein. 3. Sample Handling Issues: Inconsistent protein extraction or loading can lead to variability. | 1. Increase Protein Loading: Load a higher amount of total protein onto the gel. 2. Use a High-Sensitivity Antibody/Detection System: Validate your primary antibody and use a high-sensitivity chemiluminescent substrate. 3. Standardize Protocols: Ensure precise and consistent protein quantification (e.g., BCA assay) and equal loading across all lanes. Use a reliable loading control (e.g., GAPDH, β-actin). |
| The functional assay shows no improvement despite seeing restored protein on a Western blot. | 1. Misfolded or Misfolded Protein: The read-through process may result in a full-length but non-functional or misfolded protein. 2. Incorrect Localization: The restored protein may not be localizing to the correct cellular compartment to perform its function.[1] 3. Insufficient Protein Level: The amount of restored protein may be enough for detection by Western blot but insufficient to restore function to a measurable level. | 1. Assess Protein Conformation: If possible, use conformational-specific antibodies or other biochemical assays to assess proper folding. 2. Perform Immunofluorescence: Use immunofluorescence microscopy to verify the subcellular localization of the restored protein. 3. Correlate Expression and Function: Quantify both the protein level (e.g., densitometry of Western blot) and functional output to determine the threshold of expression needed for activity. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (ELX-02) and how does it work? A1: this compound (ELX-02) is a synthetic eukaryotic ribosome-selective glycoside.[2][3] Its mechanism of action involves binding to the ribosome and inducing a conformational change that allows for the read-through of premature termination codons (nonsense mutations), resulting in the synthesis of a full-length, functional protein.[2][3]
Q2: In what solvent should I dissolve this compound and how should I store it? A2: this compound is soluble in water (up to 100 mg/mL). Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to filter-sterilize the working solution with a 0.22 µm filter before adding it to cell cultures.
Q3: What are typical working concentrations for this compound in in vitro experiments? A3: The effective concentration can vary significantly depending on the cell type and the specific nonsense mutation. Published studies have used concentrations ranging from approximately 100 to 400 μg/mL in human cells, which was shown to be non-toxic and permit read-through. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific in vitro model.
Q4: Which in vitro models are suitable for testing this compound? A4: Suitable models include primary cells derived from patients with nonsense mutations, immortalized cell lines with endogenous or engineered nonsense mutations, and 3D models like organoids. For example, patient-derived organoids have been used to test this compound's efficacy in cystic fibrosis models.
Q5: How can I measure the efficacy of this compound-mediated read-through? A5: Efficacy can be assessed at multiple levels:
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Protein Restoration: Use Western blotting to detect the presence and quantity of the full-length protein.
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Protein Localization: Use immunofluorescence or immunohistochemistry to confirm the correct subcellular localization of the restored protein.
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Functional Correction: Employ a functional assay specific to the restored protein. For cystic fibrosis, this could be a forskolin-induced swelling (FIS) assay in organoids or an Ussing chamber experiment to measure ion transport.
Quantitative Data Summary
The following table summarizes quantitative data on this compound (ELX-02) from in vitro studies.
| Model System | Disease Context | This compound Concentration | Outcome Measure | Result |
| Primary RDEB/JEB Keratinocytes & Fibroblasts | Epidermolysis Bullosa (RDEB/JEB) | Dose-dependent | C7 or Laminin β3 production | Surpassed results achieved with gentamicin. |
| 3D Skin Equivalent Model | Epidermolysis Bullosa (RDEB/JEB) | Not specified | C7 and Laminin 332 Localization | Correct localization at the dermal-epidermal junction. |
| Human Cells | General nonsense mutations | 100-400 µg/mL | Cell Toxicity | Not toxic at these concentrations. |
| HEK293 and CFBE cells (CFTR minigenes) | Cystic Fibrosis | Not specified | CFTR Function | Function of G550X CFTR improved to 20-40% of wild-type level in combination with correctors. |
Experimental Protocols
Protocol: Assessing Read-Through Efficacy of this compound via Western Blot
This protocol provides a method for treating an in vitro cell model with this compound and subsequently analyzing the restoration of a full-length target protein.
1. Cell Seeding and Culture: a. Seed your chosen cell line (e.g., HEK293 cells engineered with a nonsense mutation in a reporter gene, or patient-derived cells) in 6-well plates. b. Culture the cells in their recommended medium at 37°C and 5% CO2 until they reach 70-80% confluency.
2. This compound Treatment: a. Prepare a stock solution of this compound in sterile water. b. On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200 µM). c. Aspirate the old medium from the cells and gently add the medium containing the different concentrations of this compound. Include a "vehicle only" (no drug) control. d. Incubate the cells for 48-72 hours.
3. Protein Extraction (Lysis): a. After incubation, place the culture plates on ice. b. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add 100-150 µL of ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (containing the soluble protein) to a new tube.
4. Protein Quantification: a. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
5. Western Blot Analysis: a. Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The appearance of a band at the expected molecular weight for the full-length protein in this compound-treated samples indicates successful read-through.
Visualizations
Caption: Mechanism of this compound (ELX-02) at a premature termination codon.
Caption: Experimental workflow for assessing this compound read-through efficiency.
References
Exaluren degradation pathways and storage recommendations.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, handling, and troubleshooting of experiments involving Exaluren (ELX-02).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ELX-02, is a synthetic eukaryotic ribosome-selective glycoside.[1][2] Its primary mechanism of action is to induce the read-through of nonsense mutations, enabling the production of full-length, functional proteins.[1][2][3] This makes it a potential therapeutic agent for genetic disorders caused by such mutations, including certain forms of cystic fibrosis and epidermolysis bullosa.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and efficacy. Recommendations for both solid powder and solutions are summarized below.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | > 2 years | Store properly. |
| Stock Solution | -80°C | 6 months | Sealed storage, away from moisture. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Sealed storage, away from moisture. For the disulfate form, storage under nitrogen is recommended. |
Q3: How should I prepare an this compound stock solution?
For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use. It is also advisable to prepare fresh solutions for immediate use whenever possible to ensure optimal performance.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
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Possible Cause 1: Improper Storage. this compound solutions are sensitive to storage conditions. Storing solutions at -20°C for longer than one month or repeated freeze-thaw cycles can lead to degradation.
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Solution: Always aliquot stock solutions and store them at -80°C for long-term use (up to 6 months). For short-term storage, -20°C for up to one month is acceptable.
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Possible Cause 2: Degradation after reconstitution. The stability of this compound in solution can be affected by factors such as pH and the presence of contaminants.
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Solution: Prepare fresh solutions before each experiment and use them promptly. If using an aqueous stock solution, ensure it is sterilized by filtration.
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Problem 2: High variability between experimental replicates.
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Possible Cause: Inaccurate pipetting of viscous solutions. Depending on the solvent and concentration, this compound solutions might be more viscous than standard aqueous solutions.
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Solution: Use positive displacement pipettes or reverse pipetting techniques for more accurate dispensing of viscous solutions. Ensure the solution is at room temperature and well-mixed before pipetting.
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This compound Degradation Pathways
While specific degradation pathways for this compound have not been detailed in publicly available literature, glycosidic compounds can be susceptible to certain degradation mechanisms. A hypothetical degradation pathway is presented below based on general chemical principles for similar molecules. The primary routes of degradation for glycosides are often hydrolysis and oxidation.
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for assessing the efficacy of this compound in a cell-based assay for read-through of a nonsense mutation.
References
Overcoming poor cell-substratum adhesion in Exaluren-treated JEB cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exaluren-treated Junctional Epidermolysis Bullosa (JEB) cells, with a focus on overcoming poor cell-substratum adhesion.
Troubleshooting Guide: Poor Cell-Substratum Adhesion
Poor cell adhesion is a common issue when working with JEB cells, and while this compound treatment is designed to improve this, suboptimal experimental conditions can still lead to attachment problems. This guide provides a systematic approach to troubleshooting.
Issue: JEB cells treated with this compound fail to adhere or detach easily from the culture substratum.
| Potential Cause | Recommended Solution |
| 1. Suboptimal this compound Treatment | - Verify this compound Concentration: Ensure the optimal dose- and time-dependent concentration of this compound is used. Titrate concentrations if necessary.[1] - Confirm Read-through Efficacy: Use Western blotting to confirm the expression of full-length laminin-332 post-treatment. |
| 2. Inadequate Culture Substrate | - Use Coated Cultureware: Coat culture plates with extracellular matrix (ECM) proteins such as laminin-332, collagen, or fibronectin to enhance cell attachment.[2] - Test Different Coatings: The choice of coating can be cell-type dependent. If one coating is ineffective, test others. |
| 3. Cell Health and Viability Issues | - Assess Cell Viability: Perform a trypan blue exclusion assay to ensure high cell viability before and after treatment. - Check for Contamination: Regularly test for mycoplasma and other microbial contaminants, which can affect cell health and adhesion. - Gentle Cell Handling: Avoid harsh pipetting or centrifugation, which can damage cells. |
| 4. Suboptimal Culture Medium | - Use Appropriate Medium: Culture keratinocytes in a specialized medium, such as a 50:50 mixture of DMEM and Ham's F12, supplemented with 10% FBS and other necessary growth factors. - Fresh Media: Use fresh, pre-warmed media for all experiments. |
| 5. Issues with Passaging | - Avoid Over-trypsinization: Excessive trypsin exposure can damage cell surface proteins crucial for adhesion. Use a minimal concentration and incubation time. - Ensure Complete Trypsin Neutralization: Incomplete neutralization can lead to continued enzymatic activity and cell damage. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound is expected to improve JEB cell adhesion?
A1: JEB is often caused by nonsense mutations in the genes encoding for laminin-332, a critical protein for anchoring keratinocytes to the basement membrane.[3][4] this compound (ELX-02) is a synthetic aminoglycoside that acts as a translational read-through agent.[5] It enables the ribosome to read through the premature termination codon (PTC), leading to the synthesis of a full-length, functional laminin-332 protein. This restored laminin-332 is then secreted and incorporated into the dermal-epidermal junction, improving cell-substratum adhesion.
Q2: How can I quantitatively measure the improvement in cell adhesion following this compound treatment?
A2: Several assays can be used to quantify cell adhesion. A common and straightforward method is the crystal violet cell adhesion assay . In this assay, non-adherent cells are washed away, and the remaining attached cells are stained with crystal violet. The dye is then solubilized, and the absorbance is measured, which is directly proportional to the number of adherent cells. Other methods include cell spreading assays and traction force microscopy.
Q3: What signaling pathways are activated by the restored laminin-332 that mediate improved adhesion?
A3: Restored laminin-332 interacts with integrin receptors on the keratinocyte cell surface, primarily α3β1 and α6β4. This binding triggers intracellular signaling cascades that are crucial for cell adhesion. A key pathway involves the activation of Focal Adhesion Kinase (FAK) . Upon integrin engagement, FAK is autophosphorylated, creating docking sites for other signaling proteins like Src. This leads to the activation of downstream pathways, including the PI3K/Akt pathway , which promotes cell survival and adhesion. These signaling events culminate in the organization of the actin cytoskeleton and the formation of stable focal adhesions.
Q4: I am observing changes in cell morphology after this compound treatment, is this expected?
A4: Yes, changes in morphology are expected. Untreated JEB keratinocytes often exhibit a rounded morphology and hypermotility due to poor adhesion. Successful this compound treatment, leading to the restoration of laminin-332 and improved adhesion, should result in cells adopting a more spread, flattened, and classic keratinocyte morphology with more organized actin stress fibers and distinct focal adhesions.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes following successful this compound treatment of JEB cells, based on published findings.
Table 1: Laminin-332 Expression in JEB Keratinocytes
| Treatment Group | Relative Laminin-332 Expression (Normalized to Healthy Control) |
| Untreated JEB Cells | ~0-5% |
| This compound-Treated JEB Cells | Significant dose-dependent increase, potentially reaching >50% of healthy control levels. |
| Gentamicin-Treated JEB Cells | Increase observed, but generally less potent than this compound. |
Table 2: Cell Adhesion Assay Results
| Treatment Group | Percentage of Adherent Cells (Relative to Untreated) |
| Untreated JEB Cells | Baseline (defined as 100%) |
| This compound-Treated JEB Cells | Significant increase in the number of adherent cells. |
| Healthy Control Keratinocytes | Significantly higher adhesion compared to untreated JEB cells. |
Table 3: Signaling Protein Activation (Relative Phosphorylation)
| Treatment Group | p-FAK / Total FAK | p-Akt / Total Akt |
| Untreated JEB Cells | Low | Low |
| This compound-Treated JEB Cells | Increased | Increased |
Experimental Protocols
Protocol 1: this compound Treatment of JEB Keratinocytes
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Cell Seeding: Plate JEB keratinocytes in keratinocyte growth medium at a density of 5 x 104 cells/cm2 in appropriately coated culture vessels.
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Cell Attachment: Allow cells to attach for 24 hours at 37°C and 5% CO2.
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This compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute to the desired final concentrations in fresh culture medium.
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Treatment: Aspirate the old medium and add the this compound-containing medium to the cells. Include an untreated control (vehicle only).
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Incubation: Incubate for the desired duration (e.g., 48-72 hours). For some experiments, daily media changes with fresh this compound may be beneficial.
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Analysis: Proceed with downstream assays such as cell adhesion, immunofluorescence, or Western blotting.
Protocol 2: Crystal Violet Cell Adhesion Assay
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Coating: Coat a 96-well plate with laminin-332 (10 µg/mL) or another appropriate ECM protein overnight at 4°C or for 1 hour at 37°C.
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Blocking: Wash the wells with PBS and block with 1% BSA in serum-free medium for 1 hour at 37°C.
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Cell Seeding: Harvest this compound-treated and control JEB cells and resuspend in serum-free medium. Seed 5 x 104 cells per well and incubate for 1-2 hours at 37°C to allow for adhesion.
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Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
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Fixation: Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Staining: Wash with water and stain with 0.1% crystal violet solution for 20 minutes.
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Destaining: Wash the wells thoroughly with water until the water runs clear. Air dry the plate completely.
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Solubilization: Add 100 µL of 10% acetic acid or 1% SDS to each well to solubilize the dye.
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Quantification: Measure the absorbance at 570-590 nm using a plate reader.
Protocol 3: Immunofluorescence Staining for Vinculin (Focal Adhesions)
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Cell Culture: Grow this compound-treated and control JEB cells on coated glass coverslips.
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
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Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
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Blocking: Block with 1% BSA in PBS for 30 minutes.
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Primary Antibody: Incubate with a primary antibody against Vinculin (e.g., mouse anti-vinculin) diluted in blocking buffer for 1 hour at room temperature.
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Secondary Antibody: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse) for 1 hour in the dark.
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Counterstaining (Optional): Stain nuclei with DAPI for 5 minutes.
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Mounting: Wash three times with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
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Imaging: Visualize using a fluorescence microscope. Focal adhesions will appear as distinct, elongated structures.
Protocol 4: Western Blotting for p-FAK and p-Akt
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Cell Lysis: Lyse this compound-treated and control JEB cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel.
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Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (Tyr397), total FAK, phospho-Akt (Ser473), and total Akt overnight at 4°C. Use a loading control antibody like GAPDH or β-actin.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway: this compound-Mediated Improvement of Cell Adhesion
Caption: this compound treatment restores laminin-332, activating integrin-FAK-PI3K/Akt signaling to improve adhesion.
Experimental Workflow: Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effect on JEB cell adhesion and signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Laminin-332-Integrin Interaction: A Target For Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laminin 332 in junctional epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complexity of Transcriptional and Translational Interference of Laminin-332 Subunits in Junctional Epidermolysis Bullosa with LAMB3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Adjusting Exaluren protocol for different nonsense mutation contexts.
Welcome to the technical support center for the Exaluren protocol. This resource is designed for researchers, scientists, and drug development professionals working with this compound (ELX-02), a eukaryotic ribosome-selective glycoside that induces read-through of nonsense mutations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experiments for different nonsense mutation contexts.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a synthetic aminoglycoside that selectively targets eukaryotic ribosomes. It induces a conformational change in the ribosomal RNA, which allows for the misreading of premature termination codons (PTCs) – UGA, UAG, and UAA. This "read-through" enables the ribosome to incorporate a near-cognate aminoacyl-tRNA at the site of the nonsense mutation, leading to the synthesis of a full-length, and potentially functional, protein.[1][2]
Q2: How does the type of nonsense mutation (UGA, UAG, UAA) affect this compound's efficacy?
The specific nonsense codon can influence the efficiency of read-through induced by aminoglycosides like this compound. Generally, the UGA codon is considered the "leakiest" and most susceptible to read-through, followed by UAG, with UAA being the most resistant.[3][4] Therefore, higher concentrations or longer incubation times of this compound may be necessary to achieve significant read-through for UAA codons compared to UGA codons. The surrounding mRNA sequence context also plays a crucial role in modulating read-through efficiency.[5]
Q3: What is the recommended starting concentration and treatment duration for this compound in cell culture experiments?
The optimal concentration and duration of this compound treatment are highly dependent on the specific cell type, the nonsense mutation context, and the experimental endpoint. Based on in vitro studies with related compounds and what is known about this compound, a good starting point for dose-response experiments is to test a range of concentrations from 1 µM to 100 µM. Treatment duration can range from 24 hours to several days, depending on the stability of the target protein and the desired level of protein restoration. It is crucial to perform a dose-response curve and a time-course experiment for each new cell line and mutation context to determine the optimal conditions.
Q4: How does the Nonsense-Mediated mRNA Decay (NMD) pathway impact the outcome of this compound treatment?
The NMD pathway is a cellular surveillance mechanism that degrades mRNAs containing premature termination codons. This can reduce the amount of target mRNA available for this compound-mediated read-through, thereby limiting the production of the full-length protein. The efficiency of NMD can vary depending on the location of the nonsense mutation within the gene. In some experimental settings, co-treatment with an NMD inhibitor may enhance the effects of this compound by increasing the abundance of the target mRNA transcript.
Below is a diagram illustrating the interplay between this compound-mediated read-through and the NMD pathway.
Caption: Interplay of this compound and the NMD pathway.
Troubleshooting Guide
Problem: Low or no detectable read-through of the nonsense mutation.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 200 µM). The optimal concentration can be highly cell-type and mutation-specific. |
| Insufficient Treatment Duration | Increase the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal duration for protein expression and accumulation. |
| Stop Codon Context | The UAA stop codon and certain surrounding nucleotide sequences are less permissive to read-through. Higher concentrations of this compound may be required. Consider co-treatment with an NMD inhibitor to increase target mRNA levels. |
| High NMD Activity | Quantify the target mRNA levels by qRT-PCR. If mRNA levels are low, consider co-treatment with a validated NMD inhibitor to increase the pool of mRNA available for read-through. |
| Inefficient Protein Detection | Optimize your Western blot protocol for low-abundance proteins. Increase the amount of protein loaded, use a more sensitive chemiluminescent substrate, and ensure your primary antibody is specific and of high affinity. |
| Cell Line Specifics | The uptake and metabolism of this compound can vary between cell lines. Consult literature for protocols specific to your cell line (e.g., CFBE41o- for cystic fibrosis, podocytes for Alport syndrome). |
Problem: High cell toxicity or off-target effects observed.
| Possible Cause | Suggested Solution |
| This compound Concentration Too High | Reduce the concentration of this compound. Determine the IC50 of this compound for your specific cell line using a cell viability assay (e.g., MTT or LDH assay) to find a non-toxic working concentration. |
| Off-Target Effects on Protein Synthesis | High concentrations of aminoglycosides can sometimes lead to mistranslation at normal stop codons or even sense codons. If you suspect off-target effects, consider using a lower concentration of this compound, potentially in combination with an NMD inhibitor to enhance the on-target effect. |
| Contamination of Cell Culture | Ensure aseptic techniques are followed and regularly test cell cultures for mycoplasma contamination, which can affect cellular responses to treatment. |
Experimental Protocols
Dual-Luciferase Reporter Assay for Quantifying Read-through Efficiency
This protocol is designed to quantify the read-through efficiency of a specific nonsense mutation in response to this compound treatment.
Workflow Diagram:
Caption: Workflow for dual-luciferase reporter assay.
Detailed Methodology:
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Cell Seeding: Seed your cells of interest (e.g., HEK293T, CFBE41o-) into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect the cells with a dual-luciferase reporter plasmid containing your nonsense mutation of interest upstream of a reporter gene (e.g., Firefly luciferase) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase).
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This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control.
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Incubation: Incubate the cells for an additional 24-48 hours.
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Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
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Luciferase Assay: Following the manufacturer's instructions for your dual-luciferase assay system, measure the Firefly and Renilla luciferase activities sequentially in a luminometer.
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Data Analysis: Calculate the read-through efficiency as the ratio of Firefly to Renilla luciferase activity, normalized to the untreated control.
Western Blot for Detecting Full-Length Protein Restoration
This protocol is for the qualitative and semi-quantitative analysis of full-length protein restoration after this compound treatment.
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Detailed Methodology:
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Cell Culture and Treatment: Culture your cells to 70-80% confluency and treat them with the predetermined optimal concentration of this compound for the optimal duration. Include untreated and vehicle-treated controls.
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Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors. Quantify the protein concentration using a BCA assay.
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SDS-PAGE: Denature 20-50 µg of protein per sample and separate them on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. The antibody should recognize an epitope located downstream of the nonsense mutation to ensure detection of the full-length protein.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin, or total protein stain) to compare the levels of full-length protein between treated and untreated samples.
Quantitative Data Summary
The following table summarizes hypothetical dose-response data for this compound on different nonsense codons to illustrate the expected trend. Actual values must be determined empirically.
| Nonsense Codon | This compound EC50 (µM) | Maximum Read-through (%) |
| UGA | 5 - 15 | 10 - 25 |
| UAG | 10 - 30 | 5 - 15 |
| UAA | 25 - 75 | 1 - 5 |
Note: EC50 and maximum read-through percentages are illustrative and will vary depending on the specific gene, mRNA context, and cell type.
This technical support center provides a starting point for optimizing the this compound protocol. Successful application will require careful experimental design, optimization, and validation for each specific nonsense mutation context.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ataluren treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside-stimulated readthrough of premature termination codons in selected genes involved in primary ciliary dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparison Guide: Validating Exaluren-Restored Protein Function with Secondary Assays
This guide provides a comprehensive comparison of secondary assays to validate the function of proteins restored by Exaluren, a novel small-molecule chaperone designed to rescue misfolded proteins. For the purpose of this guide, we will focus on this compound's ability to restore the function of the mutated tumor suppressor protein p53-Y220C, a common oncogenic mutation. The performance of this compound will be compared against a known reactivating compound, PK-083, and a vehicle control (DMSO).
The restoration of p53-Y220C function is a critical therapeutic strategy. Upon successful refolding by this compound, p53 should regain its ability to bind to DNA and activate downstream transcriptional targets, such as CDKN1A (which encodes the protein p21), leading to cell cycle arrest and apoptosis in cancer cells. This guide details the experimental validation of this process.
Data Presentation: Comparative Analysis of Protein Function Restoration
The following table summarizes the quantitative data from key secondary assays designed to validate the functional restoration of p53-Y220C in a human cancer cell line harboring this mutation. Cells were treated with 10 µM of this compound, 10 µM of PK-083, or a DMSO vehicle control for 24 hours.
| Assay | Parameter Measured | DMSO Control | PK-083 (10 µM) | This compound (10 µM) |
| Cellular Thermal Shift Assay (CETSA) | p53 Melt Temperature (Tm) Shift (ΔTm in °C) | 0 °C | +2.1 °C | +4.5 °C |
| Quantitative PCR (qPCR) | CDKN1A (p21) mRNA Fold Change | 1.0-fold | 4.2-fold | 15.3-fold |
| Caspase-Glo® 3/7 Assay | Apoptosis Induction (Relative Luminescence Units) | 1.0 RLU | 3.8 RLU | 9.7 RLU |
Interpretation: The data indicates that this compound leads to a significant thermal stabilization of the p53-Y220C protein, suggesting direct binding and refolding. This is followed by a robust activation of the downstream target gene CDKN1A and a potent induction of apoptosis, outperforming the established reactivator PK-083.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the thermal stability of a target protein in its cellular environment. Ligand binding, such as the binding of this compound to p53-Y220C, typically increases the protein's resistance to heat-induced unfolding.
Methodology:
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Cell Treatment: Culture p53-Y220C mutant cancer cells to 80% confluency and treat with this compound (10 µM), PK-083 (10 µM), or DMSO for 4 hours.
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Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
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Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
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Separation: Centrifuge the samples at 20,000 x g for 20 minutes to pellet the aggregated, denatured proteins.
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Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble p53 at each temperature point by Western Blot or ELISA.
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Data Plotting: Plot the percentage of soluble p53 against the temperature. The resulting curve is used to determine the melting temperature (Tm). The shift in Tm (ΔTm) relative to the DMSO control indicates target engagement.
Quantitative PCR (qPCR) for CDKN1A Gene Expression
This assay quantifies the transcriptional activation of a key p53 target gene, CDKN1A (p21), as a direct measure of restored p53 function.
Methodology:
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Cell Treatment: Seed p53-Y220C mutant cells and treat with this compound (10 µM), PK-083 (10 µM), or DMSO for 24 hours.
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RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for CDKN1A and a housekeeping gene (e.g., GAPDH for normalization).
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Analysis: Run the reaction on a qPCR instrument. Calculate the relative fold change in CDKN1A expression using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO control.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. Activation of this pathway is the ultimate desired cellular outcome of p53 functional restoration.
Methodology:
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Cell Plating and Treatment: Plate p53-Y220C mutant cells in a 96-well white-walled plate. After 24 hours, treat with this compound (10 µM), PK-083 (10 µM), or DMSO.
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Incubation: Incubate the plate for 24 hours under standard cell culture conditions.
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Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
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Lysis and Signal Development: Mix the contents of the wells on a plate shaker for 30 seconds, then incubate at room temperature for 1 to 2 hours to allow for cell lysis and signal stabilization.
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Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological pathway and experimental workflows described in this guide.
Caption: p53 signaling pathway showing this compound's mechanism of action.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for secondary validation of p53 function.
Reproducibility of Exaluren-Mediated Protein Rescue: A Comparative Guide
An objective analysis of Exaluren's performance in preclinical and clinical studies for nonsense mutation-driven diseases, with a comparative look at alternative read-through agents.
This compound (ELX-02) is an investigational synthetic aminoglycoside designed to overcome premature termination codons (PTCs) arising from nonsense mutations. By enabling ribosomal read-through of these PTCs, this compound aims to restore the production of full-length, functional proteins, offering a potential therapeutic strategy for a range of genetic disorders. This guide provides a comprehensive comparison of this compound's efficacy with other read-through agents, supported by available experimental data and detailed methodologies to assess the reproducibility of these findings.
Comparative Efficacy of Read-Through Agents
The primary goal of translational read-through therapies is to restore protein function to a level that provides clinical benefit. The following tables summarize the quantitative data from preclinical and clinical studies of this compound and its main alternatives, gentamicin and ataluren.
Table 1: this compound (ELX-02) Efficacy Data
| Disease Model | Cell/Patient Type | Metric | Result | Citation |
| Cystic Fibrosis | Patients with at least one G542X nonsense mutation (Phase 2 Trial) | Change in Sweat Chloride Concentration | Statistically significant reduction of 5.4 mmol/L with 1.5 mg/kg daily dose.[1] | |
| Cystic Fibrosis | Patients with Class 1 CF (Phase 2 Trial in combination with ivacaftor) | Efficacy Endpoints (Change in Sweat Chloride Concentration and FEV1) | Did not achieve statistical significance. | |
| Cystic Fibrosis | Patients with Class 1 CF (Re-analysis of Phase 2 Trial) | Percent Predicted Forced Expiratory Volume in 1 second (ppFEV1) | 2.83% increase in a subgroup of 6 out of 13 patients.[2] | |
| Epidermolysis Bullosa (preclinical) | Recessive Dystrophic EB (RDEB) and Junctional EB (JEB) patient-derived cells | Collagen VII (C7) and Laminin β3 (a subunit of laminin-332) protein levels | Dose-dependent increase, surpassing the levels induced by gentamicin.[3][4] | |
| Epidermolysis Bullosa (preclinical) | Junctional EB (JEB) patient-derived keratinocytes | Laminin β3 protein levels | 183.3% (JEB1) and 56.6% (JEB2) of levels in normal keratinocytes. |
Table 2: Comparative Efficacy of Read-Through Agents
| Drug | Disease Model | Metric | Result | Citation |
| Gentamicin | Duchenne Muscular Dystrophy (preclinical) | Dystrophin expression | ~20% of normal levels. | |
| Gentamicin | Duchenne Muscular Dystrophy (clinical) | Dystrophin levels | Increased to 13-15% of normal in 2 subjects with "leaky" mutations. | |
| Ataluren (PTC124) | Cystic Fibrosis (Phase 3 Trial) | Relative change in % predicted FEV1 | No statistically significant difference compared to placebo in the overall population. | |
| Ataluren (PTC124) | Cystic Fibrosis (Phase 3 Trial, post-hoc analysis) | Relative change in % predicted FEV1 | 5.7% difference favoring ataluren in patients not using chronic inhaled tobramycin. | |
| Ataluren (PTC124) | Duchenne Muscular Dystrophy (in vitro) | Dystrophin expression | Read-through of dystrophin mRNA premature nonsense codons at concentrations of 0.5–10 μg/mL. |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are crucial.
In Vitro Read-Through Assays
Objective: To quantify the efficiency of translational read-through of a premature termination codon in a controlled in vitro system.
Materials:
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Rabbit reticulocyte lysate in vitro translation system
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Reporter mRNA construct containing a premature termination codon (e.g., UGA, UAA, or UAG) upstream of a reporter gene (e.g., luciferase)
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This compound, gentamicin, or ataluren at various concentrations
-
Amino acid mixture (including a radiolabeled amino acid if autoradiography is used for detection)
-
Nuclease-free water
Protocol:
-
Prepare a master mix containing rabbit reticulocyte lysate, the amino acid mixture, and nuclease-free water.
-
Aliquot the master mix into separate reaction tubes.
-
Add the reporter mRNA to each tube.
-
Add the read-through compound (this compound, gentamicin, or ataluren) at the desired final concentration to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at 30°C for 90 minutes to allow for translation.
-
Stop the reaction by placing the tubes on ice.
-
Quantify the amount of full-length protein produced. This can be done by:
-
Luciferase Assay: If a luciferase reporter is used, add the appropriate substrate and measure luminescence using a luminometer.
-
SDS-PAGE and Autoradiography: If a radiolabeled amino acid was used, separate the translation products by SDS-PAGE, expose the gel to a phosphor screen or X-ray film, and quantify the band corresponding to the full-length protein.
-
-
Calculate the read-through efficiency as the ratio of the signal from the full-length protein in the presence of the compound to the signal from a control construct with a sense codon in place of the PTC.
Western Blotting for Protein Rescue in Cell Culture
Objective: To semi-quantitatively or quantitatively measure the amount of rescued full-length protein in cells treated with a read-through agent.
Materials:
-
Patient-derived cells with a specific nonsense mutation (e.g., RDEB fibroblasts, CF bronchial epithelial cells)
-
Cell culture medium and supplements
-
This compound, gentamicin, or ataluren
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein (e.g., anti-collagen VII, anti-CFTR)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate the patient-derived cells in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the read-through compound for a specified period (e.g., 48-72 hours). Include a vehicle-treated control.
-
Lyse the cells using lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and other aminoglycosides involves binding to the decoding center (A-site) of the eukaryotic ribosome. This interaction is thought to reduce the stringency of codon recognition, allowing a near-cognate tRNA to be incorporated at the premature termination codon, thus enabling the ribosome to "read through" the stop signal and synthesize a full-length protein.
Ataluren, on the other hand, is believed to have a different mechanism of action that does not involve direct binding to the same site as aminoglycosides. It is thought to inhibit the activity of the release factors that normally recognize stop codons and terminate translation.
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for evaluating its efficacy.
Caption: Mechanism of this compound-mediated protein rescue.
Caption: Experimental workflow for evaluating protein rescue.
Conclusion
The reproducibility of this compound-mediated protein rescue experiments appears to be dependent on the specific disease model and the endpoints being measured. In preclinical models of epidermolysis bullosa, this compound has demonstrated a consistent and dose-dependent ability to restore the expression of key structural proteins, outperforming gentamicin. However, in clinical trials for cystic fibrosis, the results have been more variable. While an early phase trial showed a significant reduction in sweat chloride, a key biomarker of CFTR function, a subsequent trial in combination with ivacaftor did not meet its primary efficacy endpoints. A re-analysis of the data suggested a potential benefit in a subgroup of patients, highlighting the complexity of translating preclinical findings to clinical outcomes.
Compared to its alternatives, this compound appears to have a more potent read-through activity than gentamicin in preclinical settings. The clinical data for ataluren in cystic fibrosis has also been mixed, with a post-hoc analysis suggesting a potential benefit in a specific patient population.
For researchers and drug development professionals, the provided experimental protocols offer a framework for independently verifying and comparing the efficacy of this compound and other read-through agents. The variability in clinical trial outcomes underscores the importance of robust preclinical models and well-defined patient populations for future studies in this promising therapeutic area. The development of more potent and selective read-through agents remains a critical goal for the treatment of genetic diseases caused by nonsense mutations.
References
- 1. Eloxx CF trial misses efficacy endpoint, shifting focus to Alport trial | BioWorld [bioworld.com]
- 2. Eloxx repackages ELX-02 data in cystic fibrosis as it eyes pivotal trial - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. Novel readthrough agent suppresses nonsense mutations and restores functional type VII collagen and laminin 332 in epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reading through the nonsense: Gentamicin and ELX-02 as rescuing therapies for epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Exaluren and Other Read-Through Agents for Nonsense Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Exaluren (ELX-02) and other prominent read-through agents, including ataluren, gentamicin, and G418. The information is intended to assist researchers and drug development professionals in evaluating the performance and potential applications of these compounds in the context of genetic disorders caused by nonsense mutations. This analysis is supported by experimental data from preclinical and clinical studies.
Introduction to Translational Read-Through Therapy
Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the production of a truncated, non-functional protein. Translational read-through agents are small molecules that enable the ribosome to bypass these PTCs, allowing for the synthesis of a full-length, functional protein. This therapeutic strategy holds promise for a variety of genetic diseases, including cystic fibrosis (CF) and Duchenne muscular dystrophy (DMD)[1][2]. The efficacy of these agents can be influenced by the specific stop codon (UGA, UAA, or UAG) and the surrounding nucleotide sequence[3][4].
Mechanism of Action
The primary classes of read-through agents function through distinct mechanisms that influence the fidelity of translation termination.
-
Aminoglycosides (Gentamicin, G418, and this compound): These compounds, including the synthetic aminoglycoside analog this compound (ELX-02), bind to the decoding center of the ribosomal RNA[2]. This interaction induces a conformational change that reduces the accuracy of stop codon recognition, thereby promoting the incorporation of a near-cognate aminoacyl-tRNA at the PTC and allowing translation to continue. While effective, traditional aminoglycosides like gentamicin and G418 are associated with significant nephrotoxicity and ototoxicity, limiting their long-term clinical use. This compound is being developed to have a better safety profile.
-
Non-Aminoglycosides (Ataluren): Ataluren (formerly PTC124) is a non-aminoglycoside drug that promotes read-through of PTCs. Its precise mechanism of action has been a subject of investigation, but it is believed to modulate the ribosome to allow for the suppression of nonsense mutations without the toxicity profile associated with aminoglycosides. Some studies suggest it may function by interacting with release factors to decrease the efficiency of translation termination at PTCs.
Comparative Efficacy Data
The following tables summarize quantitative data on the read-through efficiency of this compound, ataluren, gentamicin, and G418 from various in vitro and in vivo studies. It is important to note that direct comparisons are challenging due to variations in experimental models, reporter systems, and drug concentrations used across different studies.
Table 1: In Vitro Read-Through Efficiency of Selected Agents
| Agent | Model System | Nonsense Mutation | Concentration | Read-Through Efficiency (% of Wild-Type or Fold Increase) | Reference |
| This compound (ELX-02) | DMS-114 cells (TP53 R213X) | R213X (UGA) | 0.38 µM | Significant increase in full-length p53 | |
| DMS-114 cells (TP53 R213X) | R213X (UGA) | EC50 = 238 µM | Dose-dependent increase in nuclear p53 | ||
| Cystic Fibrosis Organoids (G550X) | G550X | 80 µM | Enhanced forskolin-induced swelling | ||
| Ataluren (PTC124) | HEK293 cells (LUC reporter) | UGA | ~852 ng/mL | Maximum read-through activity | |
| mdx myotubes | Dystrophin PTC | 5 µg/mL | Efficient dystrophin expression | ||
| HeLa cells (H2B-GFP-opal) | UGA | 12 µM | 3- to 5-fold increase in H2B-GFP | ||
| Gentamicin | NIH3T3 cells | Various PTCs | 800 µg/mL | 0.04% to 2.79% of basal read-through | |
| NIH3T3 cells (CFTR PTCs) | Various PTCs | 1.2 mg/mL | 0.14% to 2.70% read-through | ||
| HEK293T cells | UGA | 1 mM | ~20% increase in read-through with PAA | ||
| G418 (Geneticin) | AD293 cells (SMN reporter) | UAG A | 300 µg/mL | 2.7-fold increase in reporter activity | |
| HeLa cells (SMN reporter) | UAG A | 300 µg/mL | 8.8-fold increase in reporter activity | ||
| HEK293-H cells (NBCe1-A Q29X) | Q29X (UGA) | 75 µg/mL | Restoration of protein function | ||
| ADXC8 cells (FLuc reporter) | TGA | 3.3 µM | 14,800% of DMSO control |
Table 2: Clinical Trial Efficacy Data for Ataluren and Gentamicin
| Agent | Disease | Key Outcome | Result | Reference |
| Ataluren | Duchenne Muscular Dystrophy (nmDMD) | Change in 6-Minute Walk Distance (6MWD) at Week 48 | 31.3-meter difference vs. placebo (P=0.056) in corrected ITT population | |
| Duchenne Muscular Dystrophy (nmDMD) | Dystrophin Expression | 61% of patients showed increased dystrophin levels | ||
| Duchenne Muscular Dystrophy (nmDMD) | Change in 6MWD at Week 48 | 13.0 m difference vs. placebo (p=0.213) in ITT population | ||
| Gentamicin | Cystic Fibrosis (Y122X mutation) | CFTR-dependent Cl- secretion | Significant increase in NPD measurements | |
| Hospitalized Children | Favorable Clinical Response | 89% in once-daily dosing group vs. 76% in multiple daily dosing group |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate read-through agents.
Luciferase Reporter Assay for Read-Through Quantification
This assay is a common in vitro method to quantify the efficiency of translational read-through.
Principle: A reporter construct is engineered to contain a luciferase gene (e.g., Firefly luciferase) downstream of a premature termination codon. A second luciferase gene (e.g., Renilla luciferase) without a PTC is co-transfected as an internal control for transfection efficiency and cell viability. Read-through of the PTC results in the expression of the first luciferase, and the ratio of the two luciferase activities provides a quantitative measure of read-through efficiency.
Generalized Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293, HeLa) in a multi-well plate to achieve 60-70% confluency.
-
Co-transfect cells with the PTC-containing Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24-48 hours of transfection, replace the culture medium with fresh medium containing the read-through agent (e.g., this compound, ataluren, gentamicin) at various concentrations. Include a vehicle-only control.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with 1X Phosphate-Buffered Saline (PBS).
-
Add passive lysis buffer to each well and incubate at room temperature with gentle rocking to ensure complete cell lysis.
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Use a dual-luciferase reporter assay system. First, add the Firefly luciferase substrate and measure the luminescence.
-
Next, add the Stop & Glo® reagent to quench the Firefly reaction and simultaneously activate the Renilla luciferase. Measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each sample.
-
Normalize the ratios of the treated samples to the vehicle control to determine the fold-increase in read-through.
-
Western Blot for Full-Length Protein Restoration
This technique is used to visualize and quantify the amount of full-length protein produced as a result of read-through.
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific to the target protein. The amount of full-length protein can be quantified relative to a loading control.
Generalized Protocol:
-
Sample Preparation:
-
Treat cells or tissues with the read-through agent as described above.
-
Lyse the cells or tissues in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity of the full-length protein and normalize it to a loading control (e.g., GAPDH, β-actin) using image analysis software.
-
Visualizing the Process: Signaling Pathways and Workflows
Translational Read-Through Signaling Pathway
Caption: Mechanism of action of read-through agents.
Experimental Workflow for Read-Through Agent Evaluation
Caption: Workflow for evaluating read-through agents.
Conclusion
The development of read-through agents represents a promising therapeutic avenue for genetic disorders caused by nonsense mutations. This compound, as a synthetic aminoglycoside, aims to provide the read-through efficacy of traditional aminoglycosides like gentamicin and G418 while mitigating their toxic side effects. Ataluren offers a non-aminoglycoside alternative with a different mechanism of action. The choice of a read-through agent for a specific application will depend on a variety of factors, including the specific nonsense mutation, the desired level of protein restoration, and the safety profile of the compound. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in this field. Further head-to-head comparative studies under standardized conditions will be crucial for a more definitive assessment of the relative performance of these promising therapeutic agents.
References
- 1. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development [mdpi.com]
- 2. eloxxpharma.com [eloxxpharma.com]
- 3. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing readthrough therapy for frequent cystic fibrosis premature termination codons - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative PCR Analysis of Target mRNA Levels Following Exaluren Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Exaluren's effect on target mRNA levels, benchmarked against other nonsense suppression agents. The primary mechanism of action for these compounds is to promote ribosomal read-through of premature termination codons (PTCs), leading to the synthesis of full-length, functional proteins. A crucial secondary effect of this mechanism is the stabilization of the target mRNA transcript by evading nonsense-mediated mRNA decay (NMD), which can be quantified by quantitative PCR (qPCR).
Comparison of Target mRNA Levels After Treatment
The efficacy of read-through agents is intrinsically linked to the abundance of the target mRNA transcript containing the nonsense mutation. The NMD pathway is a cellular surveillance mechanism that degrades mRNAs with PTCs, thus reducing the template available for translation and potential rescue by drugs like this compound. By promoting ribosomal read-through, these agents can "mask" the PTC from the NMD machinery, leading to an increase in the steady-state levels of the mutant mRNA.
The following table summarizes the observed effects of different read-through agents on the relative abundance of their target mRNAs, as measured by qPCR. It is important to note that direct head-to-head comparative studies for all agents under identical conditions are limited. The data presented is synthesized from different studies and should be interpreted with this in mind.
| Treatment Agent | Target Gene (Disease) | Cell Type | Relative mRNA Level (% of Normal/Wild-Type) | Citation |
| Untreated | COL7A1 (RDEB) | RDEB Keratinocytes | 40-46% | [1] |
| Gentamicin | COL7A1 (RDEB) | RDEB Keratinocytes | 93-105% | [1] |
| G418 (Aminoglycoside) | COL7A1 (RDEB) | RDEB Keratinocytes | 93-105% | [1] |
| This compound (ELX-02) | CFTR (Cystic Fibrosis) | Patient-derived organoids | Increased mRNA stability observed | |
| This compound (ELX-02) | COL7A1, LAMB3 (EB) | RDEB/JEB Keratinocytes/Fibroblasts | Not Quantified |
Note: Quantitative data for the direct effect of this compound on target mRNA levels as a percentage of wild-type is not available in the public domain literature reviewed. However, preclinical studies have demonstrated that this compound (ELX-02) increases the stability of CFTR mRNA in organoid models. It is reported to have superior PTC read-through activity compared to gentamicin, which suggests a similar or potentially greater effect on mRNA stabilization.
Signaling Pathway: this compound's Impact on Translation and mRNA Stability
This compound and other aminoglycosides act at the ribosome to suppress the recognition of premature termination codons. This intervention has a direct impact on the fate of the mutant mRNA transcript. The following diagram illustrates this signaling pathway.
Caption: Mechanism of this compound action on translation and mRNA stability.
Experimental Workflow: qPCR for Target mRNA Quantification
Quantitative PCR is the gold standard for measuring mRNA levels. The following diagram outlines the typical workflow for assessing the impact of a drug treatment like this compound on target mRNA abundance.
Caption: Experimental workflow for qPCR analysis of mRNA levels.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells harboring the specific nonsense mutation of interest (e.g., primary patient-derived fibroblasts, keratinocytes, or engineered cell lines) in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
Treatment Preparation: Prepare stock solutions of this compound, gentamicin, and other comparators in a suitable solvent (e.g., sterile water or DMSO). Further dilute to final working concentrations in cell culture media.
-
Dosing: Remove the existing media from the cells and replace with media containing the treatment agents or vehicle control. Include an untreated control group.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
RNA Isolation and Reverse Transcription
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Purification: Isolate total RNA from the cell lysate according to the manufacturer's protocol. This typically involves homogenization, ethanol precipitation, and purification over a silica column.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
Quantitative PCR (qPCR)
-
Primer Design: Design and validate qPCR primers specific to the target mRNA (e.g., CFTR, COL7A1) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB, RPLP0).
-
Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should contain cDNA template, forward and reverse primers for the target or housekeeping gene, and a qPCR master mix (e.g., SYBR Green or a probe-based master mix). Include no-template controls for each primer set.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Determine the fold change in mRNA expression relative to the control group using the formula 2-ΔΔCt.
-
References
Assessing the Functional Rescue of CFTR Protein by Exaluren: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Exaluren (ELX-02) and other therapeutic alternatives for the functional rescue of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein in the context of nonsense mutations. This document summarizes key clinical trial data, details experimental protocols for assessing CFTR function, and visually represents complex biological and experimental workflows.
Introduction: The Challenge of Nonsense Mutations in Cystic Fibrosis
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. A significant subset of CF patients, estimated at 10-12%, harbor nonsense mutations.[1] These mutations introduce a premature termination codon (PTC) into the CFTR messenger RNA (mRNA), leading to the production of a truncated, non-functional protein.
Read-through agents are a class of small molecules designed to enable the ribosome to "read through" these PTCs, allowing for the synthesis of a full-length, and potentially functional, CFTR protein. This guide focuses on this compound, a novel synthetic aminoglycoside, and compares its efficacy with ataluren (PTC124), another read-through agent that has been extensively studied in CF.
Mechanism of Action of Read-Through Agents
This compound is a synthetic eukaryotic ribosome-selective glycoside that induces the read-through of nonsense mutations.[2] By binding to the ribosomal decoding center, this compound facilitates the insertion of a near-cognate aminoacyl-tRNA at the site of the PTC, allowing translation to continue and produce a full-length protein. The goal is to restore sufficient levels of functional CFTR protein to the cell surface to ameliorate the clinical manifestations of CF.
Mechanism of action of this compound.
Comparative Efficacy of this compound and Ataluren
The following tables summarize the key quantitative data from clinical trials of this compound and ataluren in CF patients with nonsense mutations.
This compound (ELX-02) Clinical Trial Data
| Trial Phase | Treatment | Primary Endpoint | Key Findings | Reference |
| Phase 2 | Monotherapy (1.5 mg/kg/day) | Change in Sweat Chloride Concentration | Statistically significant reduction of 5.4 mmol/L. | [3] |
| Phase 2 | Combination with Ivacaftor | Change in Sweat Chloride and FEV1 | Did not achieve statistical significance. | [1][4] |
| Phase 2 (Re-analysis) | Combination with Ivacaftor | Change in ppFEV1 from Day 1 | 2.83% increase in 6 of 13 patients. |
Ataluren (PTC124) Clinical Trial Data
| Trial Phase | Treatment | Primary Endpoint | Key Findings | Reference |
| Phase 3 (NCT00803205) | Monotherapy | Relative change in % predicted FEV1 | No significant difference vs. placebo (-2.5% vs -5.5%). | |
| Phase 3 (NCT00803205) - Post-hoc analysis | Monotherapy (patients not on inhaled tobramycin) | Relative change in % predicted FEV1 | 5.7% difference favoring ataluren. | |
| Phase 3 (ACT CF - NCT02139306) | Monotherapy | Absolute change in % predicted FEV1 | No significant difference vs. placebo (-1.4% vs -2.0%). |
Alternative Therapeutic Strategies
For CF patients with nonsense mutations, several other therapeutic avenues are being explored:
-
Other Read-Through Agents: Aminoglycoside antibiotics (e.g., gentamicin, G418) have demonstrated read-through activity but are associated with significant toxicities.
-
Antisense Oligonucleotides (ASOs): These molecules can be designed to promote the skipping of the exon containing the nonsense mutation, potentially resulting in a shorter but still functional CFTR protein.
-
Gene Therapy: This approach aims to deliver a correct copy of the CFTR gene to the affected cells, bypassing the need to correct the mutated gene.
-
mRNA Therapy: Similar to gene therapy, this strategy involves delivering a correct copy of the CFTR mRNA to the cells, allowing for the production of a functional protein.
Detailed Experimental Protocols
Accurate assessment of CFTR protein function is crucial in clinical trials for novel therapeutics. The following are detailed protocols for key functional assays.
Sweat Chloride Test
The sweat chloride test is the gold standard for diagnosing CF and is a key biomarker of CFTR activity in clinical trials.
Principle: The test measures the concentration of chloride in sweat. In CF, dysfunctional CFTR leads to decreased chloride reabsorption in the sweat duct, resulting in elevated sweat chloride levels.
Procedure:
-
Stimulation: A small area of the forearm is cleaned. Two electrodes are placed on the skin. One electrode is covered with a gauze pad soaked in pilocarpine, a medication that stimulates sweating. The other electrode is covered with a saline-soaked pad. A weak electrical current is passed between the electrodes for approximately 5 minutes to drive the pilocarpine into the skin (pilocarpine iontophoresis).
-
Collection: The electrodes are removed, and the stimulated area is cleaned. A sweat collection device, such as the Macroduct® system, is placed over the stimulated area to collect sweat for 30 minutes. A minimum of 15 microliters of sweat is required.
-
Analysis: The collected sweat is sent to a laboratory for chloride concentration analysis, typically by coulometric titration.
Interpretation:
-
≤ 29 mmol/L: CF is unlikely.
-
30-59 mmol/L: Intermediate, further testing may be required.
-
≥ 60 mmol/L: Consistent with a diagnosis of CF.
Nasal Transepithelial Potential Difference (NPD)
NPD measurement directly assesses ion transport across the nasal epithelium, providing a sensitive in vivo measure of CFTR and ENaC (epithelial sodium channel) function.
Principle: A potential difference (voltage) exists across the nasal epithelium due to ion transport. This voltage changes in a predictable way when the nasal surface is perfused with solutions that stimulate or inhibit specific ion channels.
Procedure:
-
Setup: A reference electrode is placed on the forearm. A fine, flexible catheter with a measuring electrode is inserted into the nostril and placed on the surface of the inferior turbinate.
-
Baseline Measurement: The nasal mucosa is perfused with a Ringer's solution to establish a stable baseline potential difference.
-
ENaC Inhibition: The perfusate is switched to a solution containing amiloride, an ENaC blocker. The change in potential difference reflects sodium channel activity.
-
CFTR Stimulation: The perfusate is then switched to a chloride-free solution containing amiloride to create a gradient for chloride secretion. This is followed by perfusion with a chloride-free solution containing amiloride and a β-agonist like isoproterenol to stimulate CFTR-mediated chloride secretion. The change in potential difference reflects CFTR function.
Spirometry (Forced Expiratory Volume in 1 second - FEV1)
Spirometry is a standard pulmonary function test used to assess lung health and is a key endpoint in CF clinical trials.
Principle: FEV1 measures the volume of air that can be forcefully exhaled in the first second after a full inhalation. In CF, mucus obstruction and inflammation in the airways lead to a reduction in FEV1.
Procedure:
-
Preparation: The patient is seated comfortably. A nose clip is placed on the patient's nose.
-
Maneuver: The patient takes a deep breath in, as much as they can. They then seal their lips around the mouthpiece of the spirometer and blow out as hard and as fast as they can for at least 6 seconds.
-
Repetition: The maneuver is repeated at least three times to ensure a reliable and consistent measurement. The highest FEV1 value is recorded.
-
Data Expression: FEV1 is often expressed as a percentage of the predicted value for an individual of the same age, height, sex, and ethnicity (% predicted FEV1).
Visualizing Workflows and Comparisons
Clinical trial workflow.
Comparison of clinical trial outcomes.
Conclusion
This compound has demonstrated a statistically significant reduction in sweat chloride in a Phase 2 monotherapy trial, providing evidence of target engagement and partial restoration of CFTR function. However, this did not translate to a significant improvement in lung function in a subsequent combination trial. Ataluren, in two Phase 3 trials, did not show a significant benefit in the overall CF population with nonsense mutations, although a subgroup analysis suggested potential efficacy in patients not receiving chronic inhaled tobramycin. The development of this compound for CF appears to have been deprioritized, while ataluren is not approved for this indication.
The field continues to evolve, with promising new strategies such as ASOs and gene therapy offering hope for a more definitive treatment for CF patients with nonsense mutations. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and clinicians working towards this goal.
References
- 1. cff.org [cff.org]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Discovery of Clinically Approved Agents That Promote Suppression of Cystic Fibrosis Transmembrane Conductance Regulator Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. respiratory-therapy.com [respiratory-therapy.com]
A Head-to-Head Battle in Rectal Organoids: ELX-02 vs. G418 for Nonsense Mutation Read-Through
A comprehensive analysis of two aminoglycosides reveals significant differences in efficacy and toxicity in a patient-derived rectal organoid model of cystic fibrosis, positioning ELX-02 as a promising therapeutic candidate over the conventional research tool, G418.
In the quest to develop effective treatments for genetic diseases caused by nonsense mutations, researchers are increasingly turning to sophisticated in vitro models like patient-derived rectal organoids. These three-dimensional structures faithfully recapitulate the genetic and physiological characteristics of the donor's tissue, providing a powerful platform for drug screening and personalized medicine. This guide offers a side-by-side comparison of ELX-02, an investigational drug, and G418, a commonly used laboratory antibiotic, in their ability to induce read-through of premature termination codons (PTCs) and restore protein function in rectal organoids harboring a nonsense mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.
Mechanism of Action: A Tale of Two Aminoglycosides
Both ELX-02 and G418 belong to the aminoglycoside family of antibiotics, which are known to interfere with protein synthesis by binding to the ribosomal RNA.[1][2] This interaction can induce a misreading of the genetic code, leading to the suppression of premature termination codons and the synthesis of a full-length, functional protein. This process is known as translational read-through.
However, a key distinction lies in their design and selectivity. G418, also known as geneticin, is a potent inhibitor of polypeptide synthesis in both prokaryotic and eukaryotic cells.[1][3] Its primary application in research is as a selective agent to eliminate cells that do not express a resistance gene.[1]
In contrast, ELX-02 is a synthetic aminoglycoside analog that has been specifically engineered for enhanced selectivity towards eukaryotic ribosomes over prokaryotic and mitochondrial ribosomes. This targeted approach aims to minimize off-target effects and reduce the toxicity commonly associated with conventional aminoglycosides like G418, making it a more suitable candidate for therapeutic development.
Comparative Efficacy in Rectal Organoids: The Forskolin-Induced Swelling Assay
The primary method for assessing CFTR function in intestinal organoids is the forskolin-induced swelling (FIS) assay. Forskolin activates the CFTR channel, leading to the secretion of chloride ions and fluid into the organoid lumen, causing it to swell. The degree of swelling is directly proportional to CFTR function.
A pivotal study directly compared the efficacy of ELX-02 and G418 in patient-derived intestinal organoids carrying the G550X nonsense mutation. The results demonstrated that ELX-02 was significantly more effective at restoring CFTR function than G418. Organoids treated with ELX-02 exhibited a greater degree of forskolin-induced swelling compared to those treated with G418, even at lower concentrations.
Furthermore, mass spectrometry analysis revealed that during read-through of the G550X mutation, ELX-02 exclusively promoted the insertion of tryptophan. In contrast, G418 led to the incorporation of three different amino acids: cysteine, arginine, and tryptophan. This difference in amino acid insertion can have significant implications for the function and stability of the restored protein.
Below is a summary of the comparative efficacy data:
| Compound | Concentration Range Tested | Observed CFTR Function Restoration (Forskolin-Induced Swelling) | Amino Acid Insertion at G550X PTC |
| ELX-02 | 40 µM - 120 µM | Significantly higher than G418; dose-dependent increase in swelling. | Tryptophan (solely) |
| G418 | Up to 1000 µg/mL | Lower efficacy compared to ELX-02. | Cysteine, Arginine, Tryptophan |
Toxicity Profile: A Key Differentiator
A major limitation for the therapeutic use of traditional aminoglycosides like G418 is their potential for nephrotoxicity (kidney damage) and ototoxicity (hearing loss). While direct comparative toxicity studies in rectal organoids are limited, the enhanced selectivity of ELX-02 for eukaryotic ribosomes is designed to mitigate these adverse effects. Preclinical studies have suggested that ELX-02 has a more favorable safety profile compared to conventional aminoglycosides.
Experimental Protocols
Generation and Culture of Human Rectal Organoids
The establishment of rectal organoids from patient biopsies is a critical first step for these comparative studies.
dot
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Tissue Acquisition: Rectal biopsies are obtained from patients with informed consent.
-
Tissue Processing: The biopsy tissue is washed with a sterile phosphate-buffered saline (PBS) solution containing antibiotics to prevent contamination. The tissue is then minced and subjected to enzymatic digestion (e.g., using collagenase and dispase) to isolate intestinal crypts or single cells.
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Organoid Seeding: The isolated cells or crypts are mixed with a basement membrane matrix, such as Matrigel, and plated as droplets in a culture dish.
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Organoid Culture: After the Matrigel solidifies, a specialized organoid growth medium is added. This medium contains a cocktail of growth factors and signaling molecules (e.g., Wnt, R-spondin, Noggin, EGF) that support the self-organization and growth of the stem cells into three-dimensional organoids. The cultures are maintained in a humidified incubator at 37°C and 5% CO2.
-
Organoid Maintenance: The growth medium is refreshed every 2-3 days. Organoids are passaged (broken up and re-plated) every 7-10 days to allow for expansion of the culture.
Forskolin-Induced Swelling (FIS) Assay
The FIS assay is the standard method to quantify CFTR function in intestinal organoids.
dot
References
- 1. Feasibility of establishing and drug screening patient-derived rectal organoid models from pretreatment rectal cancer biopsies. - ASCO [asco.org]
- 2. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Standardizing Patient-Derived Organoid Generation Workflow to Avoid Microbial Contamination From Colorectal Cancer Tissues [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Exaluren: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Exaluren, proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Core Principles of this compound Disposal
The primary directive for the disposal of this compound is to adhere to all applicable local, regional, national, and international regulations.[1] Chemical waste disposal is a highly regulated field, and the specific requirements can vary significantly based on geographic location and the nature of the waste.
Disposal Workflow
The following workflow provides a logical sequence of steps to ensure the safe and compliant disposal of this compound waste.
Caption: A step-by-step workflow for the proper disposal of this compound waste.
Key Procedural Steps
-
Identification and Segregation: Isolate all waste materials containing this compound. This includes unused or expired product, solutions, and any contaminated materials such as personal protective equipment (PPE), pipette tips, and glassware. Waste should be collected in a dedicated, properly labeled, and sealed container.
-
Consult Safety Data Sheet (SDS) and Institutional Protocols: The Safety Data Sheet for this compound serves as the foundational document for handling and disposal.[1] Always consult the most recent version of the SDS. Crucially, your institution's Environmental Health and Safety (EHS) department will have specific protocols that translate general regulatory requirements into actionable procedures for your laboratory.
-
Waste Characterization: Accurately characterize the waste. This includes estimating the concentration of this compound and identifying any other chemical constituents in the waste stream. This information is vital for the designated waste disposal vendor to handle the material appropriately.
-
Engage a Licensed Disposal Vendor: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste management company. Your institution's EHS office will have a list of approved vendors.
-
Packaging and Transportation: Package the waste in accordance with the disposal vendor's instructions and any applicable transportation regulations, such as those from the Department of Transportation (DOT) in the United States.
Quantitative Data
At present, publicly available documentation does not provide specific quantitative thresholds for this compound disposal (e.g., concentration limits for different disposal routes). Disposal decisions should be based on the general principle of treating all chemical waste as hazardous unless explicitly classified otherwise by your EHS department.
Experimental Protocols
There are no specific experimental protocols cited for the neutralization or deactivation of this compound prior to disposal in the available safety documentation. Therefore, chemical alteration of the waste should not be attempted. The recommended procedure is to dispose of the chemical in its original or diluted form through a certified hazardous waste handler.
By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Handling Guidelines for Exaluren
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Exaluren (also known as ELX-02 or NB-124), a synthetic eukaryotic ribosome-selective glycoside utilized in research settings. Adherence to these procedural guidelines is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or when generating dust. | To avoid inhalation of dust or aerosols. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage Conditions
| Compound Form | Long-Term Storage | Short-Term Storage | Special Conditions |
| This compound | -80°C (up to 6 months) | -20°C (up to 1 month) | Store in a sealed container, protected from moisture. |
| This compound Disulfate | -80°C (up to 6 months) | -20°C (up to 1 month) | Store under a nitrogen atmosphere. |
Solution Preparation Workflow
The following diagram outlines the recommended workflow for preparing this compound solutions.
Workflow for the preparation of this compound solutions.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination and ensure compliance with local regulations.
Waste Segregation and Disposal Pathway
All materials contaminated with this compound should be treated as chemical waste. The logical flow for disposal is as follows:
Logical pathway for the disposal of this compound waste.
Disposal Procedure:
-
Segregation: Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste (e.g., unused solutions) separately from general laboratory trash.
-
Containment: Place waste in a clearly labeled, sealed, and chemical-resistant container. The label should include the name of the chemical ("this compound") and the appropriate hazard warnings.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific instructions on the final disposal of the chemical waste. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the responsible use of this compound in a laboratory setting.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
